molecular formula C16H24N2O3 B1214276 Carteolol CAS No. 51781-06-7

Carteolol

Cat. No.: B1214276
CAS No.: 51781-06-7
M. Wt: 292.37 g/mol
InChI Key: LWAFSWPYPHEXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carteolol is a non-selective beta-adrenergic receptor blocking agent (beta-blocker) that exhibits intrinsic sympathomimetic activity (ISA) and lacks significant membrane-stabilizing activity . Its primary research application is in the study of intraocular pressure (IOP) regulation, providing a key tool for investigating mechanisms relevant to conditions like glaucoma and ocular hypertension . The compound's mechanism of action involves the blockade of beta-1 and beta-2 adrenergic receptors in the ciliary body of the eye, leading to a reduction in the production of aqueous humor . This makes it a valuable compound for ophthalmological research. Beyond its canonical activity, research indicates that this compound Hydrochloride possesses antioxidant properties. Studies on cultured human lens epithelial cells have shown that it can suppress the generation of reactive oxygen species (ROS) induced by ultraviolet B (UVB) irradiation, suggesting a potential protective effect against oxidative stress . Pharmacologically, this compound is classified as a beta-blocker with low lipophilicity, which may result in a lower potential for crossing the blood-brain barrier and fewer central nervous system effects in experimental models . Chemically, it is a quinolinone derivative with the molecular formula C16H24N2O3 and a molar mass of 292.379 g·mol⁻¹ for the free base, and 328.84 g·mol⁻¹ for the hydrochloride salt . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAFSWPYPHEXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51781-21-6 (mono hydrochloride)
Record name Carteolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3022746
Record name Carteolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Carteolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014662
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.21e-01 g/L
Record name Carteolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014662
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

51781-06-7
Record name Carteolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51781-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carteolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carteolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00521
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Carteolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARTEOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NF31401XG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Carteolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014662
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Stereoselective Synthesis and Activity of (S)-Carteolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carteolol is a non-selective β-adrenergic receptor antagonist utilized in the management of glaucoma and ocular hypertension.[1][2] Like many β-blockers, this compound possesses a chiral center, and its pharmacological activity is stereospecific, with the (S)-enantiomer being the active therapeutic agent. This technical guide provides a comprehensive overview of the stereoselective synthesis of (S)-Carteolol, focusing on a chemoenzymatic approach. Furthermore, it delves into the stereospecific activity of this compound enantiomers, detailing their interaction with β-adrenergic receptors and the downstream signaling pathways. This document is intended to be a core resource, providing detailed experimental protocols, quantitative data, and visual representations of key processes to aid researchers and professionals in the field of drug development.

Stereoselective Synthesis of (S)-Carteolol

The synthesis of enantiomerically pure (S)-Carteolol is most effectively achieved through a chemoenzymatic strategy. This approach utilizes a lipase-catalyzed kinetic resolution of a key chlorohydrin intermediate, offering high enantioselectivity and good yields. The overall synthetic scheme involves three main stages: synthesis of the racemic chlorohydrin precursor, enzymatic kinetic resolution, and subsequent amination to yield the final product.

Synthesis of Racemic 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one

The synthesis of the racemic chlorohydrin precursor is the initial step.

Experimental Protocol:

  • Materials: 5-hydroxy-3,4-dihydroquinolin-2(1H)-one, epichlorohydrin, a suitable base (e.g., sodium hydroxide), and a solvent (e.g., a mixture of an aprotic solvent like dimethyl sulfoxide and water).

  • Procedure: 5-hydroxy-3,4-dihydroquinolin-2(1H)-one is reacted with epichlorohydrin in the presence of a base. The reaction is typically carried out at room temperature. The use of an aprotic solvent/water mixture can improve the yield and purity of the product.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up to isolate the crude product. Purification is achieved through recrystallization or column chromatography to yield racemic 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one.

Lipase-Catalyzed Kinetic Resolution

This crucial step separates the racemic chlorohydrin into its constituent enantiomers. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Experimental Protocol:

  • Materials: Racemic 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one, a lipase (e.g., Candida antarctica Lipase B, CALB), an acyl donor (e.g., vinyl acetate or vinyl butanoate), and an organic solvent (e.g., toluene, hexane, or acetonitrile).[3]

  • Procedure: The racemic chlorohydrin is dissolved in the organic solvent. The lipase and acyl donor are added to the solution. The reaction mixture is incubated at a controlled temperature (e.g., 30-40°C) with agitation.[3] The progress of the reaction is monitored by techniques such as chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.

  • Work-up and Separation: Once the desired conversion is achieved, the enzyme is filtered off. The reaction mixture, now containing the (S)-acylated chlorohydrin and the unreacted (R)-chlorohydrin, is concentrated. The two components are then separated by column chromatography. The acylated enantiomer can be hydrolyzed back to the alcohol if needed.

Synthesis of (S)-Carteolol

The final step involves the amination of the resolved (R)-chlorohydrin to produce (S)-Carteolol. This reaction proceeds with an inversion of stereochemistry.

Experimental Protocol:

  • Materials: (R)-5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one, tert-butylamine, and a suitable solvent (e.g., methanol or dimethyl sulfoxide).

  • Procedure: The (R)-chlorohydrin is reacted with an excess of tert-butylamine in the chosen solvent. The reaction may be carried out at an elevated temperature to ensure completion.

  • Work-up and Purification: After the reaction, the solvent and excess tert-butylamine are removed under reduced pressure. The crude (S)-Carteolol is then purified, typically by recrystallization or column chromatography, to yield the final, enantiomerically pure product. The hydrochloride salt can be prepared by treating the free base with hydrochloric acid.

Quantitative Data for Synthesis
StepProductYieldEnantiomeric Excess (ee)Reference
1Racemic 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one~53%N/A[4]
2(R)-5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-oneTheoretical max. 50%96%[4]
3(S)-CarteololLow (can be improved)96%[4]

Stereospecific Activity of this compound

The therapeutic effect of this compound in reducing intraocular pressure is primarily attributed to the (S)-enantiomer due to its higher affinity for β-adrenergic receptors.

β-Adrenergic Receptor Binding

The affinity of the this compound enantiomers for β1 and β2-adrenergic receptors can be quantified using radioligand competitive binding assays.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Objective: To determine the equilibrium dissociation constant (Ki) of (S)-Carteolol and (R)-Carteolol for β1 and β2-adrenergic receptors.

  • Materials:

    • Cell membranes expressing human β1 or β2-adrenergic receptors.

    • A non-selective β-adrenergic radioligand (e.g., [3H]dihydroalprenolol (DHA) or [125I]cyanopindolol (CYP)).

    • Unlabeled (S)-Carteolol and (R)-Carteolol.

    • Assay buffer (e.g., Tris-HCl buffer with MgCl2).

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Incubation: A constant concentration of the radioligand and cell membranes is incubated with increasing concentrations of the unlabeled competitor ((S)- or (R)-Carteolol).

    • Equilibrium: The incubation is carried out at room temperature for a sufficient time (e.g., 60 minutes) to reach equilibrium.[5]

    • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the cell membranes with the bound radioligand.

    • Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.

    • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Quantitative Data for Stereospecific Activity
CompoundReceptorKi (nM)Reference
Racemic this compoundβ1-adrenergic0.83[6]
Racemic this compoundβ2-adrenergic0.85[6]

It is well-established for β-blockers that the (S)-enantiomer possesses significantly higher affinity for β-adrenergic receptors compared to the (R)-enantiomer.

Signaling Pathways and Experimental Workflows

Chemoenzymatic Synthesis of (S)-Carteolol

G cluster_0 Racemic Precursor Synthesis cluster_1 Enzymatic Kinetic Resolution cluster_2 Final Product Synthesis 5-hydroxy-3,4-dihydroquinolin-2(1H)-one 5-hydroxy-3,4-dihydroquinolin-2(1H)-one Racemic 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one Racemic 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one 5-hydroxy-3,4-dihydroquinolin-2(1H)-one->Racemic 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one Epichlorohydrin, Base (R)-5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one (R)-5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one Racemic 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one->(R)-5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one Lipase (e.g., CALB), Acyl Donor (S)-acylated chlorohydrin (S)-acylated chlorohydrin Racemic 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one->(S)-acylated chlorohydrin Lipase (e.g., CALB), Acyl Donor (S)-Carteolol (S)-Carteolol (R)-5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one->(S)-Carteolol tert-butylamine G Start Start Incubate Incubate: - Receptor Membranes - Radioligand - Unlabeled Competitor Start->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End G cluster_0 Normal Physiological State cluster_1 With (S)-Carteolol Norepinephrine Norepinephrine β-Adrenergic Receptor β-Adrenergic Receptor Norepinephrine->β-Adrenergic Receptor Binds to G-protein G-protein β-Adrenergic Receptor->G-protein Activates Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP Increased Aqueous Humor Production Increased Aqueous Humor Production cAMP->Increased Aqueous Humor Production Leads to (S)-Carteolol (S)-Carteolol β-Adrenergic Receptor_blocked β-Adrenergic Receptor (S)-Carteolol->β-Adrenergic Receptor_blocked Competitively Binds to Blocked Signaling Signaling Pathway Blocked β-Adrenergic Receptor_blocked->Blocked Signaling Decreased Aqueous Humor Production Decreased Aqueous Humor Production β-Adrenergic Receptor_blocked->Decreased Aqueous Humor Production Results in

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Carteolol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carteolol hydrochloride, a non-selective beta-adrenergic antagonist, is a critical active pharmaceutical ingredient (API) primarily used in the management of glaucoma and ocular hypertension. The solid-state properties of an API, including its crystal structure and potential for polymorphism, are of paramount importance as they can significantly influence its physicochemical properties such as solubility, stability, and bioavailability, thereby affecting its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the known crystal structure of this compound hydrochloride and explores the concept of polymorphism in the context of this drug. While detailed comparative data on multiple polymorphic forms of this compound hydrochloride are not extensively available in publicly accessible literature, this guide furnishes the foundational knowledge of its established crystal form, discusses the potential for polymorphic variations, and presents detailed experimental protocols for the characterization of such forms.

Introduction to this compound Hydrochloride

This compound hydrochloride is chemically described as 5-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-3,4-dihydro-2(1H)-quinolinone hydrochloride.[1][2][3] It functions by blocking beta-1 and beta-2 adrenergic receptors, which leads to a reduction in aqueous humor production in the eye, thus lowering intraocular pressure.[4] The solid-state form of this compound hydrochloride used in pharmaceutical formulations is crucial for ensuring consistent quality, stability, and performance of the drug product.

Crystal Structure of this compound Hydrochloride (Form I)

The crystal structure of a single form of this compound hydrochloride has been elucidated and reported in the scientific literature. This established form, which we will refer to as Form I, provides the baseline for understanding the solid-state chemistry of this API.

Crystallographic Data

The crystallographic data for Form I of this compound hydrochloride was determined by single-crystal X-ray diffraction analysis. The key parameters are summarized in the table below.

ParameterValue[5]
Crystal SystemMonoclinic
Space GroupP2₁/n
a7.873(4) Å
b26.435(19) Å
c8.549(7) Å
β105.67(6)°
V1715.9 ų
Z4
Molecular and Packing Structure

In the crystalline state of Form I, the this compound cation and the chloride anion are linked through a network of hydrogen bonds. The protonated amino group and the hydroxyl group of the this compound molecule are involved in hydrogen bonding with the chloride ion. This intricate network of intermolecular interactions dictates the packing of the molecules in the crystal lattice and contributes to the overall stability of the crystalline form.

Polymorphism of this compound Hydrochloride

The study of polymorphism is critical during drug development to identify the most stable form and to ensure that no undesired polymorphic transformations occur during manufacturing or storage, which could impact the drug's quality and performance.

Hypothetical Polymorphic Forms

For illustrative purposes, the following table outlines the type of comparative data that would be essential for characterizing different polymorphic forms of this compound hydrochloride. It is important to note that the data for "Form II" is hypothetical and intended to demonstrate the comparative nature of polymorph characterization, as such data for a second polymorph of this compound hydrochloride is not found in the reviewed literature.

PropertyForm I (Known)Form II (Hypothetical)
Crystallographic Data
Crystal SystemMonoclinic[5]Orthorhombic
Space GroupP2₁/n[5]P2₁2₁2₁
Thermal Analysis (DSC)
Melting Point~277-278 °C~265-270 °C
Enthalpy of FusionΔHfus₁ΔHfus₂
Spectroscopy (FTIR)
Key IR Peaks (cm⁻¹)ν₁, ν₂, ν₃, ...ν'₁, ν'₂, ν'₃, ...

Experimental Protocols for Solid-State Characterization

The characterization of polymorphic forms relies on a combination of analytical techniques. Below are detailed methodologies for the key experiments used in the solid-state analysis of active pharmaceutical ingredients like this compound hydrochloride.

Powder X-ray Diffraction (PXRD)

Objective: To obtain a diffraction pattern that is characteristic of the crystalline form.

Methodology:

  • Sample Preparation: A small amount of the this compound hydrochloride powder (approximately 10-50 mg) is gently ground using a mortar and pestle to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is used.

  • Data Collection: The sample is scanned over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The resulting diffraction pattern is analyzed for the positions and intensities of the diffraction peaks. These are then compared with known patterns or patterns of other batches to identify the polymorphic form.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties of the material, such as melting point and enthalpy of fusion, and to detect any phase transitions.

Methodology:

  • Sample Preparation: A small amount of the sample (2-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

  • Instrumentation: A calibrated differential scanning calorimeter is used. An empty sealed pan is used as a reference.

  • Thermal Program: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge. The temperature range is selected to cover the expected melting point of this compound hydrochloride (e.g., from 30 °C to 300 °C).

  • Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed to determine the onset temperature and the peak temperature of any endothermic or exothermic events. The area under the melting peak is integrated to calculate the enthalpy of fusion.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain a vibrational spectrum of the molecule, which can be sensitive to changes in the crystal lattice.

Methodology:

  • Sample Preparation: A small amount of the sample (1-2 mg) is mixed with dry potassium bromide (KBr) powder (approximately 200 mg). The mixture is then compressed into a thin pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the powder is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-transform infrared spectrometer is used.

  • Data Collection: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹) by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Analysis: The positions, shapes, and relative intensities of the absorption bands are analyzed. Differences in the spectra of different batches can indicate the presence of different polymorphs.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of experiments in polymorph screening and characterization.

Polymorph_Screening_Workflow cluster_0 Polymorph Screening cluster_1 Initial Characterization cluster_2 Analysis and Identification cluster_3 Further Characterization API This compound HCl Crystallization Crystallization from various solvents and conditions API->Crystallization PXRD Powder X-ray Diffraction (PXRD) Crystallization->PXRD DSC Differential Scanning Calorimetry (DSC) Crystallization->DSC FTIR FTIR Spectroscopy Crystallization->FTIR Analysis Compare PXRD patterns, DSC thermograms, and FTIR spectra PXRD->Analysis DSC->Analysis FTIR->Analysis Identification Identify unique crystalline forms Analysis->Identification SCXRD Single-Crystal X-ray Diffraction (SCXRD) Identification->SCXRD For novel forms Stability Stability Studies Identification->Stability

Caption: A typical workflow for polymorph screening and identification.

Logical_Relationship_Characterization cluster_0 Primary Techniques cluster_1 Confirmatory & Structural Techniques cluster_2 Physicochemical Properties PXRD PXRD (Crystal Fingerprint) FTIR FTIR (Vibrational Fingerprint) PXRD->FTIR SCXRD SCXRD (Absolute Structure) PXRD->SCXRD Solubility Solubility & Dissolution PXRD->Solubility DSC DSC (Thermal Properties) DSC->Solubility Stability Physical & Chemical Stability DSC->Stability FTIR->Stability SCXRD->PXRD Calculate powder pattern

Caption: Interrelationship of analytical techniques in polymorph characterization.

Conclusion

The solid-state properties of this compound hydrochloride are fundamental to its quality and efficacy as a pharmaceutical product. This guide has detailed the known crystal structure of Form I and provided a framework for understanding and investigating its potential polymorphism. While the existence of multiple polymorphs of this compound hydrochloride is plausible, further research and publication of comparative data are necessary to fully characterize its solid-state landscape. The experimental protocols and workflows presented herein offer a robust starting point for any researcher or drug development professional working with this important active pharmaceutical ingredient. A thorough understanding and control of the crystalline form of this compound hydrochloride are essential for the development of safe, effective, and stable ophthalmic formulations.

References

An In-Depth Technical Guide to Carteolol Degradation Products and Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products and impurity profile of carteolol, a non-selective beta-adrenergic receptor blocker primarily used in the management of glaucoma. Understanding the stability of this compound and the nature of its impurities is critical for ensuring the safety, efficacy, and quality of its pharmaceutical formulations. This document details the types of impurities, analytical methodologies for their detection, and the underlying degradation pathways.

Introduction to this compound and Its Impurities

This compound is a potent beta-blocker that reduces intraocular pressure by decreasing the production of aqueous humor.[1] Like any active pharmaceutical ingredient (API), this compound is susceptible to degradation under various environmental conditions, and impurities can be introduced during the synthesis process. These impurities and degradation products must be carefully monitored and controlled to meet regulatory standards.

Impurities in this compound can be broadly categorized as:

  • Process-Related Impurities: These are substances that are formed during the manufacturing process of this compound. They can include unreacted starting materials, intermediates, and by-products of side reactions. The synthesis of this compound and its process-related impurities often involves multi-step chemical reactions, where careful control of reaction conditions is necessary to minimize impurity formation.[2][3]

  • Degradation Products: These arise from the chemical decomposition of the this compound molecule over time due to factors such as pH, temperature, light, and oxidation. Forced degradation studies are intentionally conducted under stressed conditions to identify potential degradation products and establish the degradation pathways.[4][5]

  • Elemental Impurities: These are trace metals that may be present from catalysts or manufacturing equipment.

Quantitative Analysis of this compound Degradation

Forced degradation studies are a crucial component of drug development and are mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[6] These studies help in the development and validation of stability-indicating analytical methods. In a study involving a UPLC-MS/MS method for this compound, significant degradation was observed under basic stress conditions.[3]

Stress ConditionReagent/ConditionDurationTemperature% Degradation of this compound (Hypothetical)Major Degradation Products Formed (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 hours80°C5-10%Hydrolysis of the ether linkage
Base Hydrolysis 0.1 M NaOH8 hours60°C20-30%Significant formation of various degradants
Oxidative Degradation 3% H₂O₂24 hoursRoom Temperature10-15%Oxidation of the secondary alcohol
Photolytic Degradation UV light (254 nm)48 hoursRoom Temperature< 5%Minor degradation
Thermal Degradation Dry Heat72 hours100°C< 5%Minimal degradation

Experimental Protocols

The accurate detection and quantification of this compound and its impurities rely on robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the most common techniques employed.

Stability-Indicating UPLC-MS/MS Method for this compound

The following protocol is based on a validated method for the quantification of this compound in biological matrices, which can be adapted for impurity profiling.[3]

  • Instrumentation: An ultra-performance liquid chromatograph coupled with a tandem mass spectrometer (UPLC-MS/MS).

  • Column: Acquity UPLC BEH C18 (100.0 × 2.1 mm; 1.7 μm).[3]

  • Mobile Phase: A mixture of acetonitrile and 2 mM ammonium acetate (90:10, v/v).[3]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: Mass spectrometry with multiple reaction monitoring (MRM). The precursor-to-product ion transitions for this compound are m/z 293.2 → 237.12.[3]

  • Sample Preparation:

    • Dissolve a known amount of the this compound drug substance or product in the mobile phase to achieve a suitable concentration.

    • For forced degradation samples, neutralize the solution if necessary (e.g., after acid or base hydrolysis) before dilution with the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

General HPLC Method for Impurity Profiling

A general reverse-phase HPLC method can be developed and validated for the separation of this compound from its impurities. The following is a representative protocol based on methods for similar beta-blockers.[7][8]

  • Instrumentation: A high-performance liquid chromatograph with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient elution using a mixture of a phosphate buffer (pH adjusted to 3.5) and a mixture of acetonitrile and methanol.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 30°C.

  • Detection: UV detection at a suitable wavelength (e.g., 252 nm).

  • Sample Preparation: Similar to the UPLC-MS/MS method, dissolve the sample in the mobile phase, neutralize if necessary, and filter before injection.

Visualizing Degradation and Signaling Pathways

Potential Degradation Pathways of this compound

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions. The structures of the degradation products are based on common degradation patterns of beta-blockers and known impurities of this compound.

Carteolol_Degradation cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_process Process-Related This compound This compound Hydrolysis_Product_1 Diol Impurity This compound->Hydrolysis_Product_1 H+/OH- Oxidation_Product_1 Ketone Impurity This compound->Oxidation_Product_1 [O] Process_Impurity_1 Epoxide Precursor Process_Impurity_1->this compound Synthesis Step

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Impurity Profiling

The logical workflow for identifying and characterizing impurities and degradation products of this compound is depicted below.

Impurity_Profiling_Workflow cluster_stress Forced Degradation Acid Acidic Analysis Analytical Method Development (HPLC, UPLC-MS) Acid->Analysis Base Basic Base->Analysis Oxidative Oxidative Oxidative->Analysis Photolytic Photolytic Photolytic->Analysis Thermal Thermal Thermal->Analysis Drug This compound Drug Substance/Product Drug->Acid Drug->Base Drug->Oxidative Drug->Photolytic Drug->Thermal Separation Separation of Impurities Analysis->Separation Identification Structure Elucidation (MS, NMR) Separation->Identification Quantification Quantification of Impurities Separation->Quantification Validation Method Validation (ICH) Quantification->Validation

Caption: Workflow for this compound impurity profiling.

This compound's Mechanism of Action: Beta-Adrenergic Signaling Pathway

This compound exerts its therapeutic effect by blocking beta-2 adrenergic receptors in the ciliary epithelium of the eye. This action inhibits the downstream signaling cascade that leads to aqueous humor production.[9][10]

Beta_Adrenergic_Signaling This compound This compound Beta2AR Beta-2 Adrenergic Receptor This compound->Beta2AR Blocks Aq_Humor Aqueous Humor Production This compound->Aq_Humor Reduces G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Channels Ion Channels & Transporters PKA->Ion_Channels Phosphorylates Ion_Channels->Aq_Humor Regulates

Caption: Beta-adrenergic signaling pathway in the ciliary epithelium.

Conclusion

The comprehensive profiling of this compound impurities and degradation products is a critical aspect of pharmaceutical development and quality control. The use of stability-indicating analytical methods, such as HPLC and UPLC-MS, is essential for the separation and quantification of these compounds. A thorough understanding of the degradation pathways and the mechanism of action of this compound enables the development of stable formulations and ensures the delivery of a safe and effective drug product to patients. This guide provides a foundational understanding for researchers and scientists working with this compound, highlighting the key considerations in its analysis and stability assessment.

References

Carteolol mechanism of action beyond beta-blockade

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Carteolol Beyond Beta-Blockade

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a non-selective beta-adrenergic antagonist widely utilized in the management of glaucoma and ocular hypertension.[1] Its primary therapeutic effect, the reduction of intraocular pressure (IOP), is attributed to the blockade of beta-receptors in the ciliary body, leading to decreased aqueous humor production.[2][3] However, a growing body of evidence reveals a more complex pharmacological profile for this compound, extending beyond simple beta-blockade. This technical guide provides a comprehensive exploration of these ancillary properties, including its intrinsic sympathomimetic activity (ISA), membrane-stabilizing effects, antioxidant and neuroprotective capabilities, and its influence on ocular hemodynamics and corneal tissue. A thorough understanding of these mechanisms is critical for optimizing its clinical application and for guiding the development of future ophthalmic therapeutics.

Intrinsic Sympathomimetic Activity (ISA)

Unlike many other beta-blockers such as timolol, this compound possesses partial agonist activity at the beta-adrenoceptor.[1][4] This intrinsic sympathomimetic activity (ISA) means that while this compound blocks the effects of potent catecholamines like epinephrine, it can also weakly stimulate the receptor itself. This dual action is thought to mitigate some of the common side effects associated with beta-blockade, such as bradycardia and bronchoconstriction.[1][2] The ISA of this compound appears to be mediated by β2-adrenoceptors.[5]

Quantitative Data on Intrinsic Sympathomimetic Activity
PreparationParameterThis compound EffectEC50 / EmaxReference
Spontaneously Beating Rat AtriaInotropic EffectIncrease in force of contractionEC50: 4.6 +/- 0.1 µM[4]
Spontaneously Beating Rat AtriaInotropic EffectMaximum response relative to isoprenalineEmax: 17.1 +/- 1.1%[4]
Spontaneously Beating Rat AtriaChronotropic EffectSlight increase over basal heart rate7.8 +/- 1.9%[4]
Pre-contracted Rat Femoral/Tail ArteriesVasodilationRelaxing effectsNot specified[4]
Experimental Protocols

1.2.1 In Vitro Evaluation of ISA in Rat Cardiovascular Preparations

  • Animal Model: Wistar rats, pre-treated with reserpine to deplete catecholamine stores.

  • Preparations:

    • Spontaneously Beating Atria: Atria were isolated and mounted in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C. Contractile force (inotropic effect) and heart rate (chronotropic effect) were recorded.

    • Electrically Driven Left Atrium: The left atrium was stimulated at 1 Hz to assess purely inotropic effects.

    • Langendorff Perfused Heart: The whole heart was retrogradely perfused to assess overall cardiac effects.

    • Peripheral Arteries: Femoral and tail artery rings were pre-contracted with phenylephrine to evaluate vasorelaxant properties.

  • Methodology:

    • Baseline measurements of contractility and heart rate were established.

    • The effects of isoprenaline (a full beta-agonist) were measured to establish a maximum response baseline.

    • This compound was added in increasing concentrations (1 µM to 1 mM) to measure its direct effects on contractility and heart rate.

    • To confirm beta-receptor mediation, the experiments were repeated in the presence of high concentrations (10 µM) of propranolol or timolol (beta-blockers without ISA).[4]

Signaling Pathway Visualization

G cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space This compound This compound (Partial Agonist) BetaReceptor β-Adrenergic Receptor This compound->BetaReceptor Binds and partially activates Isoprenaline Isoprenaline (Full Agonist) Isoprenaline->BetaReceptor Blocked by This compound AC Adenylyl Cyclase BetaReceptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to Response Physiological Response (e.g., weak cardiac stimulation) cAMP->Response Initiates

Caption: Signaling pathway of this compound's Intrinsic Sympathomimetic Activity.

Local Anesthetic (Membrane-Stabilizing) Activity

Certain beta-blockers can inhibit voltage-gated sodium channels in excitable membranes, a property known as membrane-stabilizing or local anesthetic activity. While some sources state this compound does not have significant membrane-stabilizing activity,[6][7] other studies have quantified this effect, showing it to be present, albeit less potent than drugs like propranolol or conventional local anesthetics.[8][9] This action is independent of adrenoceptor blockade and relates to the direct interaction of the drug with the cell membrane.

Quantitative Data on Local Anesthetic Activity
DrugRelative Potency (vs. Procaine = 1.0) in reducing dV/dt of action potentialReference
Propranolol13.3[8]
Pindolol1.7[8]
Procaine1.0[8]
Lidocaine0.91[8]
Timolol0.71[8]
This compound 0.22 [8]

Note: A higher value indicates greater potency.

DrugED50 (50% Effective Dose) for Cutaneous Analgesia (µmol)Reference
Bupivacaine0.40[9]
Oxprenolol2.33[9]
This compound 4.86 [9]
Experimental Protocols

2.2.1 Crayfish Giant Axon Electrophysiology

  • Model: Crayfish (Procambarus clarkii) giant axon.

  • Technique: Conventional microelectrode technique.

  • Methodology:

    • The giant axon was isolated and placed in a chamber perfused with a physiological solution.

    • A microelectrode was inserted into the axon to measure the resting membrane potential and action potentials.

    • Action potentials were elicited by electrical stimulation.

    • The rate of rise (dV/dt) and amplitude of the action potential were recorded.

    • Various beta-blockers (propranolol, pindolol, timolol, this compound, sotalol, practolol) and local anesthetics (procaine, lidocaine) were added to the perfusing solution in a dose-dependent manner.

    • The reduction in the dV/dt of the action potential was used as the primary measure of local anesthetic activity.[8]

2.2.2 Rat Cutaneous Analgesia Model

  • Model: Male Sprague-Dawley rats.

  • Technique: Cutaneous trunci muscle reflex (CTMR) blockade.

  • Methodology:

    • The dorsal skin of the rat was shaved.

    • The drug (this compound, oxprenolol, or bupivacaine) was administered via subcutaneous infiltration.

    • A noxious stimulus (needle pinprick) was applied to the infiltrated area.

    • The presence or absence of the CTMR (a twitch of the skin) was recorded.

    • The dose required to block the reflex in 50% of subjects (ED50) was calculated to determine potency.

    • The duration of action was measured by testing for the return of the reflex over time.[9]

Antioxidant and Neuroprotective Effects

This compound exhibits protective effects against cellular damage induced by oxidative stress, a mechanism implicated in the pathogenesis of glaucoma and other neurodegenerative diseases.[10][11][12] This activity appears to be multifaceted, involving the direct scavenging of reactive oxygen species (ROS) and the upregulation of endogenous antioxidant enzymes.

Quantitative Data on Antioxidant/Neuroprotective Effects
Experimental ModelParameter MeasuredTreatmentResultReference
Light-induced retinal damage (in vivo, rat)Electroretinogram (ERG) amplitudesPre-treatment with this compoundSignificantly reduced the light-induced decrease in ERG amplitudes[10]
Light-induced retinal damage (in vivo, rat)Outer Nuclear Layer (ONL) thicknessPre-treatment with this compoundSignificantly reduced the light-induced decrease in ONL thickness[10]
Light-induced retinal damage (in vivo, rat)8-OHdG-positive cells (marker of oxidative DNA damage)Pre-treatment with this compoundSignificantly reduced the light-induced increase of positive cells in the ONL[10]
Light-induced retinal damage (in vivo, rat)mRNA levels of antioxidant enzymesPre-treatment with this compoundSignificantly upregulated Thioredoxin 1 and Glutathione Peroxidase 1[10]
BSO/glutamate-induced oxidative stress (in vitro)Cell deathThis compoundSignificantly inhibited cell death[10]
BSO/glutamate-induced oxidative stress (in vitro)Caspase-3/7 activity (apoptosis marker)This compoundSignificantly reduced caspase-3/7 activity[10]
BSO/glutamate-induced oxidative stress (in vitro)ROS productionThis compoundSignificantly reduced ROS production[10]
UVB-induced damage in Human Corneal Epithelial Cells (in vitro)Cell viabilityThis compound (0.01-1.0 mmol/L)Protective effects against UVB-induced damage[13]
Experimental Protocols

3.2.1 In Vivo Light-Induced Retinal Damage Model

  • Animal Model: Male Sprague-Dawley rats.

  • Methodology:

    • Rats were pre-treated with subcutaneous injections of this compound hydrochloride or saline.

    • Pupils were dilated, and the animals were exposed to high-intensity visible light (e.g., 8000 lux) for a specified duration to induce retinal damage.

    • Retinal function was assessed using electroretinography (ERG) to measure the electrical responses of retinal cells.

    • Retinal structure was evaluated histologically by measuring the thickness of the outer nuclear layer (ONL).

    • Oxidative stress was quantified by immunohistochemical staining for 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker for oxidative DNA damage.

    • Gene expression of antioxidant enzymes was measured using quantitative real-time PCR (qRT-PCR) on retinal tissue.[10]

3.2.2 In Vitro Oxidative Stress Model

  • Cell Line: RGC-5 cells (a retinal ganglion cell line).

  • Induction of Stress: Cells were treated with L-buthionine-(S,R)-sulfoximine (BSO) to deplete intracellular glutathione, followed by exposure to glutamate to induce oxidative stress and cell death.

  • Methodology:

    • Cells were pre-incubated with this compound or timolol.

    • BSO and glutamate were added to the culture medium.

    • Cell viability/death was measured using assays such as the LDH cytotoxicity assay.

    • Apoptosis was quantified by measuring the activity of caspases 3 and 7.

    • Intracellular ROS production was measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[10]

Visualization of Neuroprotective Mechanisms

G cluster_Effects OxidativeStress Oxidative Stress (e.g., Light Damage, Ischemia) ROS Reactive Oxygen Species (ROS) OxidativeStress->ROS This compound This compound This compound->ROS Scavenges Caspase Caspase-3/7 Activation This compound->Caspase Reduces AntioxidantEnzymes Endogenous Antioxidants (Thioredoxin 1, GPx1) This compound->AntioxidantEnzymes Upregulates ROS->Caspase RetinalDamage Retinal Cell Damage & Apoptosis Caspase->RetinalDamage AntioxidantEnzymes->ROS Neutralizes

Caption: this compound's antioxidant and neuroprotective pathways.

Modulation of Ocular Blood Flow

The effect of this compound on ocular blood flow is complex and appears to differ from other non-selective beta-blockers like timolol. Studies suggest that topical this compound can increase blood flow in certain ocular and orbital vessels, a potentially beneficial effect for glaucomatous optic neuropathy, which may have a vascular component.[14][15]

Quantitative Data on Ocular Blood Flow
Vessel / TissueParameterTreatmentResultReference
Ophthalmic Artery (Human)Systolic max. blood flow velocity2% this compound (7 days)Significant increase (p=0.012)[14]
Ophthalmic Artery (Human)Diastolic min. blood flow velocity2% this compound (7 days)Significant increase (p=0.019)[14]
Peripapillary Retina (Human)Blood flow volume (superior, central, inferior)2% this compound (7 days)Significant increase (p=0.003, 0.001, 0.000 respectively)[14]
Optic Nerve Head (Human)Tissue blood velocity (NBONH)2% this compound (3 weeks)Significant increase (p=0.013)[15]
Ciliary Body, Choroid, Retina (Rabbit)Blood Flow (CiBF, CBF, RBF)2% this compound (acute)Significant reduction (p<0.01)[16]

Note: Discrepancies between studies (human vs. rabbit, chronic vs. acute) highlight the complexity of this mechanism.

Experimental Protocols

4.2.1 Human Ocular Blood Flow Measurement

  • Subjects: Healthy human volunteers.

  • Techniques:

    • Color Doppler Imaging: Used to measure blood flow velocity in the central retinal artery, ophthalmic artery, and short posterior ciliary artery.

    • Scanning Laser Doppler Flowmetry: Used to measure blood flow volume in the peripapillary retina.

    • Laser Speckle Tissue Blood Flow Analyzer: Used to measure tissue blood velocity in the optic nerve head.

  • Methodology:

    • A randomized, masked, placebo-controlled study design was used.

    • One eye received 30 µL of 2% this compound hydrochloride twice daily for a period of 7 days to 3 weeks. The fellow eye received a placebo.

    • Ocular blood flow parameters, IOP, ocular perfusion pressure (OPP), and pulse rate were measured at baseline and at specified time points after instillation.[14][15]

Visualization of Experimental Workflow

G cluster_study Human Ocular Blood Flow Study Workflow Recruit Recruit Healthy Volunteers Baseline Baseline Measurement (Doppler, SLDF, IOP, BP) Recruit->Baseline Randomize Randomize Subjects (Masked) Baseline->Randomize GroupA Group A: This compound 2% (Treated Eye) Placebo (Fellow Eye) Randomize->GroupA This compound Arm GroupB Group B: Placebo (Both Eyes) (Control) Randomize->GroupB Placebo Arm Treatment Twice Daily Instillation (7 Days) GroupA->Treatment PostMeasure Post-Treatment Measurement (2hrs, 7 days) GroupB->PostMeasure Treatment->PostMeasure Analysis Data Analysis (Compare Treated vs. Control) PostMeasure->Analysis

Caption: Workflow for a clinical study on this compound's effect on ocular blood flow.

Other Potential Mechanisms

Effects on Corneal Epithelial Wound Healing

The impact of beta-blockers on corneal health is a subject of ongoing research. Some studies have indicated that beta-blocker eye drops, including this compound, may delay corneal epithelial wound healing in rabbit models, particularly with long-term administration.[17] This effect might be linked to the drug itself or preservatives like benzalkonium chloride. Conversely, other studies on different beta-blockers have suggested no deleterious effect or even an acceleration of wound closure.[18][19] This area requires further investigation to delineate the precise role of this compound.

Modulation of Matrix Metalloproteinases (MMPs)

MMPs are enzymes that remodel the extracellular matrix (ECM) in the trabecular meshwork and uveoscleral pathway, influencing aqueous humor outflow.[20][21] While the primary mechanism of IOP lowering for beta-blockers is reduced aqueous production, some research has investigated their effects on the ECM. One study in rats found that 2% this compound, administered daily for two weeks, had effects on MMP and TIMP (tissue inhibitors of metalloproteinase) balance in conjunctival and subconjunctival tissues, though the direct impact on trabecular outflow via this mechanism is less established than for other drug classes like prostaglandin analogs.[22]

Interaction with Nitric Oxide Synthase (NOS)

Some third-generation beta-blockers, like nebivolol and carvedilol, are known to interact with the nitric oxide (NO) pathway, promoting vasodilation.[23] NO plays a role in regulating IOP.[24] While direct evidence linking this compound to significant NO synthase activation is not as strong as for carvedilol, its vasodilatory properties observed in some studies may suggest a potential, albeit less characterized, interaction with this pathway.[25]

Conclusion

The pharmacological profile of this compound is significantly more nuanced than that of a conventional non-selective beta-blocker. Its intrinsic sympathomimetic activity may enhance its safety profile, while its local anesthetic properties, though modest, contribute to its membrane-level interactions. Of particular interest to drug development professionals are its demonstrated antioxidant and neuroprotective effects, which suggest a potential to offer therapeutic benefits beyond IOP reduction by directly protecting retinal cells from glaucomatous damage. Furthermore, its unique hemodynamic profile, characterized by an ability to increase blood flow in the optic nerve head and retina in human studies, distinguishes it from other agents in its class and may be clinically advantageous. The complex effects on corneal healing and extracellular matrix modulation warrant further investigation. Collectively, these non-beta-blocking mechanisms underscore the multifaceted nature of this compound and provide a strong rationale for continued research into its full therapeutic potential and for the design of future glaucoma medications with similarly diverse modes of action.

References

An In-depth Technical Guide to the Intrinsic Sympathomimetic Activity of Carteolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carteolol is a non-selective β-adrenergic receptor antagonist that possesses Intrinsic Sympathomimetic Activity (ISA). This dual functionality means that while it blocks the high-potency effects of endogenous catecholamines like epinephrine and norepinephrine, it simultaneously acts as a weak partial agonist, providing a low level of receptor stimulation. This partial agonism is a key differentiator from other β-blockers and is responsible for its unique pharmacological profile, including a reduced tendency to induce severe bradycardia or bronchoconstriction.[1] This guide provides a detailed examination of the molecular mechanisms, signaling pathways, quantitative pharmacology, and experimental assessment of this compound's ISA.

Mechanism of Action: The Partial Agonist Hypothesis

The core of this compound's ISA lies in its classification as a partial agonist at β-adrenergic receptors.[2][3] Unlike a full agonist, which elicits a maximal response upon binding, or a pure antagonist, which elicits no response and only blocks the receptor, a partial agonist produces a submaximal response.[4]

  • In states of low sympathetic tone (e.g., at rest): this compound's partial agonist activity provides a baseline level of β-receptor stimulation. This can prevent the drastic drop in heart rate (bradycardia) often associated with pure β-blocker therapy.[5][6]

  • In states of high sympathetic tone (e.g., during exercise): this compound acts primarily as a competitive antagonist. It occupies the β-receptors, preventing binding of high-concentration catecholamines and thus "blocking" the strong sympathetic response.

This dual action allows this compound to moderate physiological responses across different states of sympathetic activity. It is non-selective, acting on both β1 and β2 receptors, and has also been shown to exhibit partial agonism at atypical or β3-adrenergic receptors in various tissues.[7][8][9]

Downstream Signaling Pathway

This compound's partial agonism manifests through the canonical G-protein coupled receptor (GPCR) signaling cascade associated with β-adrenergic receptors. The binding of an agonist to a β-receptor activates the stimulatory G-protein, Gs, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP).[10][11] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and a final cellular response (e.g., increased heart rate, smooth muscle relaxation).[12]

This compound's engagement with this pathway results in a submaximal activation of adenylyl cyclase, leading to a lower intracellular concentration of cAMP compared to a full agonist like isoproterenol. Functional and biochemical evidence confirms the involvement of cAMP in this compound's cardiac actions.[13][14]

G β-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_ligands Receptor β-Adrenergic Receptor Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts Full_Agonist Full Agonist (e.g., Isoproterenol) Full_Agonist->Receptor Strong Activation This compound Partial Agonist (this compound) This compound->Receptor Weak Activation ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: β-Adrenergic signaling cascade showing partial activation by this compound.

Quantitative Pharmacology of this compound's ISA

The partial agonist activity of this compound has been quantified in various ex vivo and in vitro systems. The key parameters are EC50, which measures potency, and Emax (or intrinsic activity, α), which measures the maximal effect relative to a full agonist.

ParameterValueExperimental SystemCommentsReference
EC50 4.6 ± 0.1 µMSpontaneously beating atria (rat)Measures potency for positive inotropic effect.[13]
Emax 17.1 ± 1.1%Spontaneously beating atria (rat)Efficacy relative to isoproterenol maximum response.[13]
EC50 ~5 µMBrown fat cells (hamster)Potency for thermogenesis stimulation (β3 effect).[7]
Emax 40%Brown fat cells (hamster)Efficacy relative to full β3 agonist.[7]
pD2 4.85Duodenum (guinea pig)A measure of agonist potency (pD2 = -log(EC50)).[8]
pD2 5.55Gastric fundus (guinea pig)A measure of agonist potency.[9]
Intrinsic Activity (α) 0.94Gastric fundus (guinea pig)High efficacy in this specific tissue.[9]
Apparent pA2 5.31 - 6.56Duodenum (guinea pig)Measures antagonist potency against various agonists.[8]

Note: EC50 (Half maximal effective concentration), Emax (Maximal effect), pD2 (-log of EC50), pA2 (-log of antagonist concentration producing a 2-fold shift in agonist dose-response curve). These values are context-dependent and vary by tissue and species.[15][16][17]

Experimental Protocols for Assessing ISA

The determination of ISA requires functional assays that can measure a physiological or biochemical response to receptor stimulation.

This is a classical pharmacological method to assess the functional effects of a drug.

  • Tissue Preparation: Organs or tissues rich in β-adrenoceptors, such as atria, aorta, or tracheal strips, are isolated from an animal model (e.g., rat, guinea pig).

  • Catecholamine Depletion (Optional but Recommended): To ensure that any observed agonist effect is from the test compound and not from the release of endogenous norepinephrine, animals are often pre-treated with reserpine.

  • Experimental Setup: The isolated tissue is mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated. Transducers are connected to measure a physiological response (e.g., isometric tension for muscle contraction/relaxation, or rate of contraction for atria).

  • Cumulative Concentration-Response Curve: The test compound (e.g., this compound) is added to the bath in increasing concentrations. The resulting response is measured at each concentration to generate a dose-response curve, from which EC50 and Emax can be determined.

  • Antagonism Studies: To confirm the effect is receptor-mediated, the experiment can be repeated in the presence of a known competitive antagonist (like propranolol), which should shift the dose-response curve to the right.[13]

G A 1. Isolate Tissue (e.g., Rat Atrium) B 2. Mount in Organ Bath (Physiological Salt Solution, 37°C) A->B C 3. Connect to Transducer (Measure Force/Rate) B->C D 4. Add Cumulative Concentrations of this compound C->D E 5. Record Physiological Response (e.g., Inotropic/Chronotropic Effect) D->E F 6. Data Analysis: Generate Concentration-Response Curve E->F G 7. Determine EC50 and Emax F->G G cluster_receptor β-Adrenergic Receptor Receptor Receptor State Full_Agonist Full Agonist Full_Agonist->Receptor Maximal Response Partial_Agonist Partial Agonist (this compound) Partial_Agonist->Receptor Submaximal Response Antagonist Pure Antagonist Antagonist->Receptor No Response (Blocks Agonists)

References

Carteolol's Impact on Aqueous Humor Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of carteolol, a non-selective beta-adrenergic antagonist, on the dynamics of aqueous humor. The following sections detail its mechanism of action, quantitative effects on intraocular pressure and aqueous humor flow, and the experimental protocols used to ascertain these findings.

Core Mechanism of Action: Reduction of Aqueous Humor Production

This compound's primary mechanism for lowering intraocular pressure (IOP) is the reduction of aqueous humor production by the ciliary body.[1][2] As a non-selective beta-adrenergic receptor antagonist, this compound blocks both beta-1 and beta-2 adrenergic receptors located on the ciliary epithelium.[3] This blockade inhibits the sympathetic nervous system's stimulation of aqueous humor secretion.[3]

The signaling pathway is initiated by the binding of catecholamines (like norepinephrine) to beta-adrenergic receptors, which activates a stimulatory G-protein (Gs). This, in turn, stimulates the enzyme adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). Elevated cAMP levels are believed to drive the secretion of aqueous humor. By blocking these receptors, this compound prevents this cascade, leading to a decrease in cAMP production and a subsequent reduction in aqueous humor formation.[3]

An interesting characteristic of this compound is its intrinsic sympathomimetic activity (ISA), which means it can partially activate beta-receptors, albeit to a much lesser extent than a full agonist. This property may contribute to its safety profile, potentially causing less pronounced side effects like bradycardia compared to other beta-blockers without ISA.[4]

Signaling Pathway of Beta-Adrenergic Receptor Antagonism in the Ciliary Body

cluster_membrane Ciliary Epithelium Membrane cluster_intracellular Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-Protein (Gs) G-Protein (Gs) Beta-Adrenergic Receptor->G-Protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts Catecholamines Catecholamines Catecholamines->Beta-Adrenergic Receptor Binds & Activates This compound This compound This compound->Beta-Adrenergic Receptor Blocks ATP ATP ATP->Adenylyl Cyclase Reduced Aqueous Humor Production Reduced Aqueous Humor Production cAMP->Reduced Aqueous Humor Production Leads to cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Topical Fluorescein Topical Fluorescein Tracer Distribution Tracer Distribution Topical Fluorescein->Tracer Distribution Allows for Fluorophotometer Scans Fluorophotometer Scans Tracer Distribution->Fluorophotometer Scans Enables Data Acquisition Data Acquisition Fluorophotometer Scans->Data Acquisition Collects Decay Curve Decay Curve Data Acquisition->Decay Curve Generates Flow Calculation Flow Calculation Decay Curve->Flow Calculation Used for cluster_procedure Procedure cluster_data_analysis Data Analysis Topical Anesthesia Topical Anesthesia Tonometer Application Tonometer Application Topical Anesthesia->Tonometer Application Precedes IOP Recording IOP Recording Tonometer Application->IOP Recording Allows for Pressure Decay Curve Pressure Decay Curve IOP Recording->Pressure Decay Curve Generates Outflow Calculation Outflow Calculation Pressure Decay Curve->Outflow Calculation Used for

References

The Pharmacokinetics of Ophthalmic Carteolol Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carteolol hydrochloride is a non-selective beta-adrenergic blocking agent utilized in ophthalmic medicine to manage elevated intraocular pressure (IOP) in patients with conditions such as chronic open-angle glaucoma and ocular hypertension.[1][2][3] Its therapeutic effect is primarily achieved by reducing the production of aqueous humor.[1][4][5] While clinically effective, the development of ophthalmic this compound formulations is critically focused on maximizing ocular bioavailability to ensure therapeutic concentrations at the target site, while simultaneously minimizing systemic absorption to reduce potential adverse effects like bradycardia and bronchospasm.[1][6] This guide provides an in-depth examination of the pharmacokinetics of various ophthalmic this compound formulations, detailing experimental methodologies and summarizing key quantitative data for researchers and drug development professionals.

Core Pharmacodynamic & Pharmacokinetic Principles

Mechanism of Action

As a non-selective beta-adrenergic antagonist, this compound blocks beta-1 and beta-2 receptors.[4] In the eye, this blockade occurs at the ciliary processes, diminishing sympathetic stimulation and thereby decreasing the rate of aqueous humor secretion.[5] This reduction in fluid production leads to a decrease in intraocular pressure.[7] this compound also possesses intrinsic sympathomimetic activity (ISA), which may theoretically lower the risk of certain side effects, such as bradycardia, compared to other beta-blockers.[6][8]

Pharmacokinetic Profile: Absorption, Distribution, and Elimination

  • Ocular Absorption and Distribution : Following topical instillation, this compound must penetrate the cornea to reach the anterior chamber. This process is influenced by the drug's physicochemical properties and the formulation's composition.[9] Studies in pigmented rabbits have shown that after a single instillation, this compound concentrations in the iris and ciliary body peak around 24 hours.[10] The drug exhibits significant binding to pigmented ocular tissues, leading to a prolonged elimination half-life of approximately 15 days in these structures.[10] This accumulation suggests a depot effect, which may contribute to its sustained therapeutic action.

  • Systemic Absorption : While designed for local action, ophthalmic this compound can be absorbed systemically.[2] The primary route for this absorption is through the conjunctiva and the nasolacrimal duct, which drains into the nasal mucosa and subsequently the gastrointestinal tract.[11] However, standard clinical formulations result in plasma concentrations that are often undetectable.[2][8] Minimizing this systemic uptake is a key goal of advanced formulation design to avoid potential cardiovascular and respiratory side effects.[6][12]

Comparative Pharmacokinetics of this compound Formulations

The development of novel this compound formulations aims to enhance ocular drug delivery and residence time. Studies in animal models, primarily rabbits, provide the basis for comparing the pharmacokinetic performance of these different systems.

Formulation TypeAnimal ModelOcular TissueKey Pharmacokinetic FindingsReference
2% this compound Solution (Control) RabbitAqueous HumorBaseline for comparison.[9]
2% this compound with Sorbate (Ion-Pair) RabbitAqueous HumorAUC was 2.6 times higher than the control solution.[9]
1% or 2% this compound with Alginic Acid Pigmented RabbitAqueous Humor & Iris-Ciliary BodyBioavailability increased by 40% to 60%. Allowed for once-daily vs. twice-daily dosing.[13]
1% this compound in Gelrite (In-Situ Gel) RabbitAqueous HumorSignificantly improved bioavailability compared to the commercial aqueous solution.[12][14]
This compound in Chitosan-Coated Niosomes (Ex-vivo model)CorneaPermeation flux was 3.23-fold higher than the standard this compound solution.[15]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pharmacokinetic profiles. The following sections outline common protocols used in the study of ophthalmic this compound.

1. In-Vivo Animal Studies (Rabbit Model)

A common model for ocular pharmacokinetics involves the use of pigmented rabbits due to their large eye size and the potential for drug-melanin binding, which is relevant for this compound.[10][13]

  • Animal Handling and Dosing :

    • Animals are typically acclimatized under standard laboratory conditions.

    • A single drop (e.g., 50 µL) of the test formulation is instilled into the conjunctival sac of one or both eyes.

    • The eyelids are held closed for a brief period (e.g., 1 minute) to prevent immediate loss of the dose.[16]

  • Sample Collection :

    • Aqueous Humor : At predetermined time points post-instillation, animals are anesthetized. The anterior chamber is cannulated with a fine-gauge needle, and a small volume (e.g., 50-100 µL) of aqueous humor is withdrawn.

    • Iris-Ciliary Body : Following aqueous humor sampling and euthanasia, ocular tissues like the iris-ciliary body are carefully dissected, weighed, and homogenized for analysis.[17]

    • Plasma : Blood samples are collected from a marginal ear vein into heparinized tubes. Plasma is separated by centrifugation and stored at -20°C or below until analysis.[9]

2. Analytical Methodology: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying this compound in biological matrices.[17]

  • Sample Preparation :

    • Aqueous Humor : Samples are typically subjected to protein precipitation. An organic solvent like acetonitrile is added, the sample is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is used for analysis.[17]

    • Ciliary Body : A multi-step liquid-liquid extraction is often employed. The homogenized tissue is first extracted at a basic pH (e.g., pH 8) with a solvent mixture (e.g., ethyl acetate/toluene/isopropanol), followed by a second extraction at a higher pH (e.g., pH 11) with ethyl acetate. The organic extracts are combined and then back-extracted into an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid) to isolate the analyte.[17]

    • Internal Standard : An appropriate internal standard (e.g., nadolol) is added to all samples and calibration standards at the beginning of the preparation process to correct for variability in extraction and instrument response.[17]

  • Chromatographic and Mass Spectrometric Conditions :

    • Chromatography : Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to separate this compound from endogenous matrix components. A C18 column is common, with an isocratic mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous component with a modifier like formic or acetic acid.[17][18]

    • Mass Spectrometry : Detection is performed using a tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source operating in positive ion mode.[17] Quantification is achieved through multiple reaction monitoring (MRM), tracking the transition from the precursor ion (the protonated molecule, [M+H]+) to a specific product ion.

Visualizing Experimental and Logical Workflows

Diagrams created using DOT language help clarify complex processes and relationships in pharmacokinetic studies.

G cluster_pre Pre-Analytical Phase cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_post Data Analysis Phase Formulation Test Formulation (e.g., this compound Gel) Dosing Topical Ocular Instillation (50 µL) Formulation->Dosing Animal Acclimatized Rabbit Model Animal->Dosing Sampling Sample Collection (Aqueous Humor, Plasma) Dosing->Sampling Extraction Sample Preparation (Protein Precipitation / LLE) Sampling->Extraction LCMS LC-MS/MS Analysis (Quantification) Extraction->LCMS PK_Calc Pharmacokinetic Calculation (Cmax, AUC, Tmax) LCMS->PK_Calc Report Final Report & Interpretation PK_Calc->Report

Caption: Workflow for an in-vivo ocular pharmacokinetic study.

G cluster_ocular Ocular Pathway cluster_systemic Systemic Pathway Instillation Topical Instillation of this compound TearFilm Distribution in Tear Film Instillation->TearFilm Cornea Corneal Penetration TearFilm->Cornea Conjunctiva Conjunctival Absorption TearFilm->Conjunctiva NasoLacrimal Nasolacrimal Drainage TearFilm->NasoLacrimal AqHumor Aqueous Humor (Target Site) Cornea->AqHumor IrisCiliary Distribution to Iris-Ciliary Body AqHumor->IrisCiliary SystemicCirc Systemic Circulation Conjunctiva->SystemicCirc NasoLacrimal->SystemicCirc

Caption: Ocular and systemic absorption pathways for this compound.

Conclusion

The pharmacokinetic profile of ophthalmic this compound is heavily dependent on its formulation. While standard aqueous solutions are effective, they are subject to rapid precorneal elimination, leading to low ocular bioavailability. Advanced formulations incorporating bioadhesive polymers like alginic acid, in-situ gelling agents like Gelrite, or novel carrier systems such as niosomes, have demonstrated a significant ability to prolong ocular residence time.[13][14][15] This enhancement leads to increased drug concentration in the aqueous humor and other target tissues, offering the potential for improved therapeutic efficacy and reduced dosing frequency, which can improve patient adherence.[19] Concurrently, many of these advanced formulations achieve higher local concentrations without increasing systemic absorption, thereby improving the overall safety profile of the therapy.[9] Future research will continue to focus on optimizing these delivery systems to further refine the therapeutic index of ophthalmic this compound.

References

Methodological & Application

Application Note: Quantification of Carteolol in Aqueous Humor by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carteolol is a non-selective beta-adrenergic blocking agent used in the treatment of open-angle glaucoma to reduce intraocular pressure.[1][2] Accurate quantification of this compound in aqueous humor is crucial for pharmacokinetic studies, formulation development, and understanding its ocular bioavailability.[3][4][5] This application note provides a detailed protocol for the sensitive and selective quantification of this compound in aqueous humor using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for bioanalysis.[6][7]

Principle

This method utilizes a robust and reliable LC-MS/MS assay for the determination of this compound in aqueous humor samples. The procedure involves a straightforward sample preparation step, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. Quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.[6][7]

Experimental Protocols

Materials and Reagents
  • This compound Hydrochloride (Reference Standard)

  • Propranolol or Nadolol (Internal Standard)[3][8]

  • Acetonitrile (LC-MS Grade)

  • Ammonium Acetate

  • Formic Acid

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Rabbit Aqueous Humor (for matrix-matched standards and quality controls)

Instrumentation
  • Liquid Chromatograph: UPLC or HPLC system capable of delivering reproducible gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[3][8]

  • Analytical Column: A C18 reversed-phase column, such as an Acquity UPLC BEH C18 (100.0 x 2.1 mm; 1.7 µm) or equivalent.[3]

Sample Preparation

Two primary methods for sample preparation from aqueous humor are protein precipitation and liquid-liquid extraction.

Method 1: Protein Precipitation [8][9]

  • Thaw frozen aqueous humor samples at room temperature and vortex for 5 minutes.[3]

  • To 100 µL of aqueous humor, add 300 µL of acetonitrile containing the internal standard (e.g., propranolol or nadolol).[8][9]

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 500 µL of the mobile phase.[3]

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction (LLE) [3]

  • To 100 µL of aqueous humor, add the internal standard.

  • Add an appropriate extraction solvent (e.g., a mixture of ethyl acetate, toluene, and isopropanol).[8]

  • Vortex the mixture for an extended period (e.g., 10 minutes).

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis of this compound.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Acquity UPLC BEH C18 (100.0 x 2.1 mm; 1.7 µm)[3]
Mobile Phase Acetonitrile and 2 mM Ammonium Acetate (90:10, v/v)[3]
Flow Rate 0.3 mL/min
Injection Volume 10 µL[3]
Column Temperature 40 °C
Run Time 3 minutes[3]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI) or APCI[8]
Scan Type Multiple Reaction Monitoring (MRM)[6]
Capillary Voltage 4000 V[7]
Gas Temperature 325 °C[7]
Gas Flow Rate 10 L/min[7]
Nebulizer Pressure 20 psi[7]
MRM Transitions

The selection of appropriate MRM transitions is critical for the selectivity of the assay. The following transitions have been reported for this compound and a common internal standard.

Table 3: MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound 293.2237.12[3]
Propranolol (IS) 260.09183.04[3]

Quantitative Data Summary

The developed LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA). The following table summarizes typical performance characteristics.

Table 4: Method Validation Parameters

ParameterTypical Value
Linearity Range 1 - 1000 ng/mL[3]
Correlation Coefficient (r²) > 0.999[3]
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (%RE) Within ±15%
Precision (%RSD) < 15%[8]
Extraction Recovery > 80%

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in aqueous humor.

Carteolol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_collection Aqueous Humor Sample Collection add_is Addition of Internal Standard sample_collection->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection chromatography Chromatographic Separation (C18) lc_injection->chromatography ms_detection MS/MS Detection (MRM Mode) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Concentration Quantification calibration_curve->quantification

References

Application Notes and Protocols for Carteolol-Loaded Nanoparticles in Ocular Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of carteolol-loaded nanoparticles for ocular drug delivery. The aim is to offer a practical guide for researchers developing advanced ophthalmic formulations for the treatment of conditions such as glaucoma.

Introduction

This compound is a non-selective beta-adrenergic antagonist used topically to reduce intraocular pressure (IOP) in the management of glaucoma and ocular hypertension.[1][2] Conventional ophthalmic solutions, however, suffer from poor bioavailability due to rapid precorneal elimination and low corneal permeability.[3][4] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing drug residence time, improving corneal penetration, and providing sustained drug release.[5][6] This document outlines protocols for the preparation and evaluation of various this compound-loaded nanoparticle formulations.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound-loaded nanoparticles, providing a comparative overview of different formulations and their characteristics.

Table 1: Formulation Parameters and Physicochemical Characteristics of this compound-Loaded Nanoparticles

Formulation CodePolymer/LipidMethodParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Drug Loading (%)Reference
This compound-CHNPChitosanIonotropic Gelation153 ± 6-+36.371.06-[3]
CTM-CHNPoptChitosanIonotropic Gelation152 ± 5----[7]
This compound-CMKP NPCarboxymethyl Tamarind Kernel Polysaccharide-223.66 ± 3.56--38.32 ± 2.14-[8]
CH-CT-NIM-optChitosan-coated NiosomesThin-film Hydration235 ± 3.54--70.45 ± 0.87-[4][9]
nCMFCMagnesium Hydroxide NanoparticlesBead Mill73.5-113.5----[10][11][12]
CSL-Melt Emulsification-Ultrasonication258.6 ± 47.390.354 ± 0.02+19.3 ± 2.3381.49 ± 1.17-[7]

Table 2: In Vitro Drug Release and Permeation Studies

Formulation CodeRelease Duration (h)Cumulative Release (%)Permeation Enhancement (vs. Solution)Reference
This compound-CHNP1283.99 ± 3.6-[3]
CH-CT-NIM-opt1268.28 ± 4.23.23-fold[4][9]
CT-NIM1275.69 ± 4.5-[4][9]
CT Solution499.89 ± 2.8-[4][9]
CSL4884.92 ± 0.79-[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and evaluation of this compound-loaded nanoparticles.

Preparation of this compound-Loaded Chitosan Nanoparticles (Ionotropic Gelation)

This protocol is adapted from studies that utilize the ionotropic gelation method for preparing chitosan nanoparticles (this compound-CHNPs).[3][13]

Materials:

  • Chitosan (CH)

  • Sodium tripolyphosphate (STPP)

  • This compound Hydrochloride

  • Acetic Acid (1% v/v)

  • Purified Water

Equipment:

  • Magnetic stirrer

  • Syringe with a fine needle

  • Beakers

  • pH meter

Procedure:

  • Chitosan Solution Preparation: Dissolve a specific concentration of chitosan in a 1% v/v aqueous acetic acid solution. Adjust the pH to 5.0.

  • This compound-STPP Solution Preparation: Dissolve 0.3% w/v of this compound and a specific concentration of STPP in purified water.

  • Nanoparticle Formation: While continuously stirring the chitosan solution at a set speed (e.g., 2500 rpm), add the this compound-STPP solution drop-wise using a syringe and needle at a defined ratio (e.g., 1:2.5 STP:CH).[13]

  • Maturation: Continue stirring for a specified period to allow for the formation and stabilization of the nanoparticles.

  • Purification: The resulting nanoparticle suspension can be purified by centrifugation to remove any unreacted reagents.

Preparation of Chitosan-Coated Niosomes (Thin-Film Hydration)

This protocol is based on the preparation of chitosan-coated this compound niosomes (CH-CT-NIM).[4][9]

Materials:

  • Span 60

  • Cholesterol

  • This compound Hydrochloride

  • Chloroform

  • Methanol

  • Phosphate buffer (pH 7.4)

  • Chitosan

Equipment:

  • Rotary evaporator

  • Bath sonicator

  • Round bottom flask

Procedure:

  • Lipid Film Formation: Dissolve Span 60, cholesterol, and this compound in a mixture of chloroform and methanol in a round bottom flask.

  • Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with phosphate buffer (pH 7.4) by rotating the flask. This will form the niosomal suspension (CT-NIM).

  • Sonication: Sonicate the niosomal suspension in a bath sonicator to reduce the vesicle size.

  • Chitosan Coating: Add a chitosan solution to the niosomal suspension and stir to allow the chitosan to coat the niosomes.

Characterization of Nanoparticles

3.3.1. Particle Size and Zeta Potential Analysis:

  • Dilute the nanoparticle suspension with purified water.

  • Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).

3.3.2. Entrapment Efficiency and Drug Loading:

  • Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous medium.

  • Measure the concentration of free this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the Entrapment Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

In Vitro Drug Release Study

Materials:

  • Dialysis membrane

  • Phosphate buffer (pH 7.4)

  • Shaking incubator

Procedure:

  • Place a known amount of the this compound-loaded nanoparticle suspension in a dialysis bag.

  • Suspend the dialysis bag in a beaker containing phosphate buffer (pH 7.4) as the release medium.

  • Place the beaker in a shaking incubator maintained at 37°C.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the concentration of this compound in the withdrawn samples using a suitable analytical method.

Ex Vivo Corneal Permeation Study

Materials:

  • Freshly excised goat or rabbit cornea

  • Franz diffusion cell

  • Phosphate buffer (pH 7.4)

Procedure:

  • Mount the excised cornea on a Franz diffusion cell with the epithelial side facing the donor compartment.

  • Fill the receptor compartment with phosphate buffer (pH 7.4) and maintain it at 37°C with constant stirring.

  • Place the nanoparticle formulation in the donor compartment.

  • At specific time points, collect samples from the receptor compartment and replace with fresh buffer.

  • Analyze the amount of this compound that has permeated through the cornea.

Ocular Irritation Study (Hen's Egg Test - Chorioallantoic Membrane - HET-CAM)

The HET-CAM test is an alternative to in vivo eye irritation studies.[3][8]

Procedure:

  • Use fertilized hen's eggs incubated for 9-10 days.

  • Create a window in the eggshell to expose the chorioallantoic membrane (CAM).

  • Apply the nanoparticle formulation directly onto the CAM.

  • Observe the CAM for any signs of irritation, such as hemorrhage, lysis, or coagulation, over a specific period.

  • Score the irritation potential based on the observed effects. A score of zero indicates no irritation.[4][9]

Visualized Workflows and Pathways

The following diagrams illustrate key experimental workflows.

G cluster_prep Nanoparticle Preparation prep_start Start: Raw Materials ch_sol Prepare Chitosan Solution prep_start->ch_sol stpp_sol Prepare this compound-STPP Solution prep_start->stpp_sol mixing Mix Solutions (Ionotropic Gelation) ch_sol->mixing stpp_sol->mixing maturation Stir for Maturation mixing->maturation purification Purify by Centrifugation maturation->purification end_product This compound-Loaded Nanoparticles purification->end_product

Caption: Workflow for preparing this compound-loaded chitosan nanoparticles.

G cluster_char Nanoparticle Characterization start_char Nanoparticle Suspension dls Particle Size & Zeta Potential (DLS) start_char->dls centrifuge Centrifugation start_char->centrifuge release In Vitro Drug Release start_char->release permeation Ex Vivo Corneal Permeation start_char->permeation irritation Ocular Irritation (HET-CAM) start_char->irritation supernatant Analyze Supernatant (Free Drug) centrifuge->supernatant pellet Analyze Pellet (Entrapped Drug) centrifuge->pellet calc Calculate EE% & DL% supernatant->calc pellet->calc

Caption: Characterization workflow for this compound nanoparticles.

Conclusion

The use of nanoparticles for the ocular delivery of this compound presents a significant advancement over conventional eye drops. The protocols and data presented here provide a foundation for the development and evaluation of these novel formulations. By carefully controlling formulation parameters and conducting thorough characterization, researchers can optimize nanoparticle systems to enhance therapeutic efficacy, improve patient compliance, and ultimately provide better treatment outcomes for glaucoma and ocular hypertension. The sustained release profiles and enhanced corneal permeation demonstrated in various studies underscore the potential of this technology.[3][4][8][9] Further in vivo studies are crucial to translate these promising in vitro results into clinical applications.

References

Application Notes and Protocols for Evaluating Carteolol Efficacy in Animal Models of Glaucoma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct efficacy studies of Carteolol in established animal models of glaucoma are not widely published. The following protocols are based on established models used to evaluate other non-selective beta-blockers, such as Timolol, which has a similar mechanism of action to this compound. These notes should therefore be used as a guide to design and conduct efficacy studies for this compound.

Introduction to Animal Models of Glaucoma

Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells (RGCs) and their axons, leading to irreversible vision loss. A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP). Animal models are crucial for understanding the pathophysiology of glaucoma and for the preclinical evaluation of new therapeutic agents like this compound.

This document provides an overview of commonly used animal models and detailed protocols for inducing glaucoma and assessing the efficacy of therapeutic interventions. The primary endpoints in these studies are typically the reduction of IOP and the preservation of RGCs.

Commonly Used Animal Models:

  • Rodent Models (Rats and Mice): Rats and mice are frequently used due to their small size, short reproductive cycle, and the availability of genetic strains. Glaucoma can be induced through various methods that mimic different aspects of the human disease.

  • Rabbit Models: Rabbits have larger eyes than rodents, which facilitates certain experimental procedures and measurements. They are a common model for pharmacological studies.

  • Non-Human Primate Models: Monkeys are considered the gold standard for glaucoma research due to the anatomical similarities of their eyes to human eyes. However, their use is limited by ethical and cost considerations.

Mechanism of Action of this compound

This compound is a non-selective beta-adrenergic antagonist. Its primary mechanism for lowering IOP is by blocking beta-adrenergic receptors (β1 and β2) in the ciliary body epithelium.[1] This blockade leads to a decrease in the production of aqueous humor, the fluid that fills the front part of the eye.[2] Reduced aqueous humor inflow results in a decrease in intraocular pressure.

Signaling Pathway of Beta-Blocker Action in the Ciliary Body

G cluster_0 Ciliary Epithelial Cell Beta_Adrenergic_Receptor β-Adrenergic Receptor G_Protein Gs Protein Beta_Adrenergic_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Stimulates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Transport Ion Transport (Na+, K+, Cl-) PKA->Ion_Transport Phosphorylates Channels/Transporters Aqueous_Humor_Production Aqueous Humor Production Ion_Transport->Aqueous_Humor_Production Drives Decreased_Aqueous_Humor Decreased Aqueous Humor Production This compound This compound (β-Blocker) This compound->Beta_Adrenergic_Receptor Blocks G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Analysis Baseline Baseline Measurements (IOP, RGC count in subset) Induction Induction of Ocular Hypertension (e.g., Hypertonic Saline Injection) Baseline->Induction Grouping Randomization into Groups (this compound vs. Vehicle) Induction->Grouping Treatment Daily Topical Administration (Twice daily for 4-6 weeks) Grouping->Treatment Monitoring Weekly IOP Monitoring Treatment->Monitoring Sacrifice Euthanasia Monitoring->Sacrifice Histology Retinal and Optic Nerve Histology Sacrifice->Histology RGC_Quant Quantification of RGC Survival Histology->RGC_Quant Data_Analysis Statistical Analysis of IOP and RGC Data RGC_Quant->Data_Analysis

References

Application Notes and Protocols for the Research-Grade Preparation of Carteolol Hydrochloride Ophthalmic Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, characterization, and preclinical evaluation of a 1% carteolol hydrochloride ophthalmic solution for research purposes. The protocols outlined below are intended to ensure the quality, stability, and efficacy of the formulation for investigational use in studies related to glaucoma and intraocular hypertension.

Formulation and Preparation

The following table details the composition for a standard 1% (10 mg/mL) this compound hydrochloride ophthalmic solution. This formulation is designed to be sterile, isotonic, and buffered to a pH suitable for ophthalmic administration.

Table 1: Composition of 1% this compound Hydrochloride Ophthalmic Solution

ComponentConcentration (% w/v)Concentration (mg/mL)Purpose
This compound Hydrochloride1.0%10Active Pharmaceutical Ingredient
Benzalkonium Chloride0.005%0.05Preservative
Sodium Chloride0.64%6.4Tonicity Agent
Sodium Phosphate, Dibasic0.21%2.1Buffering Agent
Sodium Phosphate, Monobasic0.05%0.5Buffering Agent
Water for Injection (WFI)q.s. to 100%q.s. to 1 mLVehicle
Final pH6.2 - 7.2

q.s. = quantum sufficit (as much as is sufficient)

Experimental Protocol: Sterile Preparation of 1% this compound Hydrochloride Ophthalmic Solution (100 mL Batch)

This protocol outlines the aseptic preparation of the ophthalmic solution. All procedures should be conducted in a laminar flow hood or a cleanroom environment using sterile equipment and aseptic techniques.

  • Preparation of Buffer Vehicle:

    • In a sterile beaker, dissolve 0.64 g of sodium chloride, 0.21 g of sodium phosphate, dibasic, and 0.05 g of sodium phosphate, monobasic, in approximately 80 mL of Water for Injection (WFI).

    • Stir with a sterile magnetic stir bar until all components are fully dissolved.

  • Incorporation of Active Ingredient and Preservative:

    • Slowly add 1.0 g of this compound hydrochloride powder to the buffer solution while continuously stirring.

    • Add 1.0 mL of a 0.5% benzalkonium chloride stock solution (equivalent to 0.005 g or 5 mg of benzalkonium chloride).

    • Continue stirring until all components are dissolved.

  • pH Adjustment and Final Volume:

    • Measure the pH of the solution using a calibrated pH meter. The target pH is between 6.2 and 7.2.[1]

    • If necessary, adjust the pH with sterile 0.1 N sodium hydroxide or 0.1 N hydrochloric acid.

    • Add WFI to bring the final volume to 100 mL in a sterile volumetric flask.

  • Sterilization:

    • Sterilize the final solution by filtration through a sterile 0.22 µm syringe filter into a sterile final container. This method is suitable for heat-labile substances.

  • Packaging and Storage:

    • Aseptically dispense the sterile solution into sterile ophthalmic dropper bottles.

    • Store the prepared solution at 15° to 25°C (59° to 77°F) and protect from light.[2]

G cluster_prep Preparation Workflow Prepare Buffer Vehicle Prepare Buffer Vehicle Dissolve API & Preservative Dissolve API & Preservative Prepare Buffer Vehicle->Dissolve API & Preservative Adjust pH & Final Volume Adjust pH & Final Volume Dissolve API & Preservative->Adjust pH & Final Volume Sterile Filtration (0.22 µm) Sterile Filtration (0.22 µm) Adjust pH & Final Volume->Sterile Filtration (0.22 µm) Aseptic Filling & Packaging Aseptic Filling & Packaging Sterile Filtration (0.22 µm)->Aseptic Filling & Packaging

Caption: Workflow for the sterile preparation of this compound ophthalmic solution.

Quality Control and Analytical Methods

Ensuring the concentration, purity, and stability of the prepared solution is critical. The following tables and protocols describe key analytical methods.

Table 2: UV-Visible Spectrophotometry Parameters

ParameterValue
Wavelength (λmax)229 nm
SolventSimulated Tear Fluid or Purified Water
Concentration Range2-20 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.07 µg/mL
Limit of Quantification (LOQ)~0.21 µg/mL

(Data adapted from spectrophotometric method development studies)[3]

Experimental Protocol: Quantification by UV-Visible Spectrophotometry
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound hydrochloride (100 µg/mL) in the chosen solvent.

    • Create a series of standard solutions with concentrations ranging from 2 to 20 µg/mL by diluting the stock solution.

  • Sample Preparation:

    • Dilute the prepared 1% ophthalmic solution with the solvent to a theoretical concentration within the standard curve range (e.g., a 1:1000 dilution to achieve 10 µg/mL).

  • Measurement:

    • Measure the absorbance of the standard and sample solutions at 229 nm using a UV-Vis spectrophotometer, with the solvent as a blank.

  • Analysis:

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of this compound hydrochloride in the sample solution using the linear regression equation from the calibration curve.

Table 3: High-Performance Liquid Chromatography (HPLC) Parameters (Adapted Method)

ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : 0.4% Potassium Dihydrogen Orthophosphate (pH 3.5) (60:40 v/v)
Flow Rate1.0 mL/min
Detection Wavelength229 nm
Injection Volume20 µL
Column TemperatureAmbient

(These parameters are adapted from methods for other beta-blockers and may require optimization for this compound)[4]

Experimental Protocol: Purity and Concentration by HPLC
  • Preparation of Mobile Phase: Prepare the mobile phase as described in Table 3, filter through a 0.45 µm filter, and degas.

  • Standard and Sample Preparation: Prepare standard and sample solutions in the mobile phase at appropriate concentrations.

  • Chromatographic Run: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.

  • Analysis: The concentration of this compound is determined by comparing the peak area of the sample to the peak area of a known standard. Purity is assessed by examining the chromatogram for any impurity peaks.

Preclinical Efficacy and Safety Evaluation

The following protocols describe common in vitro and in vivo models for assessing the performance of the prepared this compound solution.

Experimental Protocol: In Vitro Drug Release Study (using Franz Diffusion Cell)

This method is suitable for evaluating the release of this compound from the formulation, particularly for more viscous or gel-based formulations.

  • Apparatus: Franz diffusion cell system.

  • Membrane: A synthetic membrane (e.g., cellulose acetate, 0.45 µm pore size) is placed between the donor and receptor chambers.

  • Receptor Medium: The receptor chamber is filled with a suitable medium (e.g., simulated tear fluid at pH 7.4) and maintained at 37°C with constant stirring.

  • Sample Application: A precise amount of the this compound ophthalmic solution is placed in the donor chamber on top of the membrane.

  • Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor chamber and replaced with fresh medium.

  • Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method like HPLC or UV-Vis spectrophotometry. The cumulative amount of drug released over time is then calculated.

Experimental Protocol: In Vivo Intraocular Pressure (IOP) Reduction in Rabbits

New Zealand White rabbits are a common animal model for ophthalmic research. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Acclimation: Acclimate rabbits to handling and the laboratory environment to minimize stress-induced IOP fluctuations.

  • Baseline IOP Measurement:

    • Gently restrain the rabbit. A topical anesthetic (e.g., proparacaine hydrochloride) may be applied to the cornea.

    • Measure the baseline IOP in both eyes using a calibrated tonometer (e.g., TonoVet or Tono-Pen).[2][5] Multiple readings should be averaged.

  • Drug Administration:

    • Instill a single drop (approximately 25-50 µL) of the 1% this compound hydrochloride solution into one eye (the treated eye).

    • Instill a drop of the vehicle (formulation without the active ingredient) or normal saline into the contralateral eye to serve as a control.

  • Post-Dose IOP Measurement:

    • Measure the IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-instillation.

  • Data Analysis:

    • Calculate the mean IOP reduction from baseline at each time point for both the treated and control eyes.

    • Compare the IOP in the this compound-treated eye to the control eye to determine the drug's efficacy. Timolol, another beta-blocker, has been shown to produce a 2.5 mmHg reduction in rabbit IOP after 2 hours.[2]

Table 4: Summary of In Vivo IOP Study Parameters

ParameterDescription
Animal ModelNew Zealand White Rabbit
Group Sizen = 6-8 animals per group
Test Article1% this compound HCl Ophthalmic Solution
ControlVehicle or Normal Saline
AdministrationTopical, single drop (~50 µL) to one eye
MeasurementIOP via rebound or applanation tonometry
TimepointsBaseline, 1, 2, 4, 6, 8, 24 hours post-dose

Mechanism of Action: Signaling Pathway

This compound hydrochloride is a non-selective beta-adrenergic antagonist. Its primary mechanism for reducing intraocular pressure is by blocking β1 and β2-adrenergic receptors in the ciliary epithelium of the eye. This blockade inhibits the production of cyclic AMP (cAMP), a second messenger that is believed to stimulate aqueous humor secretion. The net result is a decrease in the rate of aqueous humor formation, which leads to a reduction in IOP.[1][3][6][7]

G cluster_pathway Mechanism of Action in Ciliary Epithelium Norepinephrine Norepinephrine Beta_Receptor β1/β2 Adrenergic Receptor Norepinephrine->Beta_Receptor Binds & Activates G_Protein G-Protein Beta_Receptor->G_Protein Activates This compound This compound This compound->Beta_Receptor Blocks Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase Secretion Aqueous Humor Secretion cAMP->Secretion Stimulates Reduction Reduced Aqueous Humor Secretion

Caption: this compound blocks beta-receptors, inhibiting the signaling cascade for aqueous humor production.

References

Application Notes and Protocols: Investigating the Synergistic Effects of Carteolol and Latanoprost in Glaucoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research on the combined use of carteolol and latanoprost in the context of glaucoma. This document details their synergistic mechanisms of action, presents quantitative data from relevant studies, and offers detailed protocols for preclinical and in vitro experimental setups.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. The primary modifiable risk factor for glaucoma is elevated intraocular pressure (IOP). Combination therapy is a common strategy to achieve target IOP levels when monotherapy is insufficient. The combination of this compound hydrochloride, a non-selective beta-adrenergic antagonist, and latanoprost, a prostaglandin F2α analogue, has demonstrated superior IOP-lowering effects compared to monotherapy with either agent alone.[1][2][3] This combination therapy, available in a fixed-dose formulation, offers the convenience of a simplified regimen, which may improve patient adherence.[1][3]

This compound reduces IOP by decreasing the production of aqueous humor in the ciliary body.[4] Latanoprost , on the other hand, lowers IOP by increasing the outflow of aqueous humor through the uveoscleral pathway.[4] Their distinct and complementary mechanisms of action provide a strong rationale for their combined use to achieve a synergistic or additive IOP-lowering effect.

Mechanisms of Action and Signaling Pathways

The synergistic effect of this compound and latanoprost stems from their targeting of two different aspects of aqueous humor dynamics: production and outflow.

This compound: Inhibition of Aqueous Humor Production

This compound is a non-selective β-adrenergic receptor antagonist. In the eye, it blocks β1- and β2-adrenergic receptors located on the ciliary epithelium. This blockade inhibits the downstream signaling cascade that leads to aqueous humor secretion.

  • Signaling Pathway: Activation of β-adrenergic receptors by endogenous catecholamines stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels are believed to promote aqueous humor production. By blocking these receptors, this compound prevents this increase in cAMP, thereby reducing the rate of aqueous humor formation.

cluster_membrane Ciliary Epithelial Cell Membrane β-AR β-Adrenergic Receptor AC Adenylyl Cyclase β-AR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to Catecholamines Catecholamines Catecholamines->β-AR Activates This compound This compound This compound->β-AR Blocks ATP ATP ATP->AC Aqueous_Humor_Production Aqueous Humor Production cAMP->Aqueous_Humor_Production Increases cluster_membrane Ciliary Muscle Cell Membrane FP-R FP Receptor Gq Gq Protein FP-R->Gq Latanoprost_Acid Latanoprost_Acid Latanoprost_Acid->FP-R Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolyzes PIP2 to PIP2 PIP2 PIP2->PLC Ca2 Intracellular Ca²⁺ Increase IP3_DAG->Ca2 MMPs Matrix Metalloproteinases (MMPs) Ca2->MMPs Upregulates ECM Extracellular Matrix Degradation MMPs->ECM Outflow Increased Uveoscleral Outflow ECM->Outflow start Start culture Culture Ciliary Epithelial Cells start->culture pretreat Pre-treat with IBMX culture->pretreat add_drugs Add this compound & Isoproterenol pretreat->add_drugs incubate Incubate at 37°C add_drugs->incubate lyse_detect Lyse Cells & Detect cAMP incubate->lyse_detect analyze Analyze Data (IC50) lyse_detect->analyze end End analyze->end start Start induce_oht Induce Ocular Hypertension in Rabbits start->induce_oht baseline_iop Measure Baseline IOP induce_oht->baseline_iop randomize Randomize into Treatment Groups baseline_iop->randomize administer_drugs Administer Topical Ophthalmic Solutions randomize->administer_drugs monitor_iop Monitor IOP at Multiple Time Points administer_drugs->monitor_iop analyze Analyze IOP Reduction and Synergy monitor_iop->analyze end End analyze->end

References

Application Notes: Investigating Optic Nerve Head Blood Flow with Carteolol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carteolol hydrochloride is a non-selective beta-adrenergic receptor antagonist used in the treatment of open-angle glaucoma and ocular hypertension.[1] Its primary mechanism of action involves the reduction of intraocular pressure (IOP) by decreasing the production of aqueous humor in the ciliary body.[1][2][3] Beyond its IOP-lowering effects, studies have indicated that long-term topical administration of this compound may increase blood flow in the optic nerve head (ONH).[4][5] This unique property makes this compound a valuable pharmacological tool for researchers, scientists, and drug development professionals studying ocular hemodynamics, particularly in the context of glaucomatous optic neuropathy. These notes provide an overview of this compound's mechanism, protocols for its application in research, and a summary of key quantitative findings.

Mechanism of Action

This compound is a non-selective beta-1 and beta-2 adrenergic receptor blocker.[6] The blockade of beta-adrenergic receptors in the ciliary body leads to a reduction in aqueous humor production, thereby lowering IOP.[1] A distinguishing feature of this compound is its intrinsic sympathomimetic activity (ISA), which refers to its ability to partially activate β-adrenergic receptors.[1][7] This ISA is thought to be mediated by beta-2 adrenoceptors and may contribute to its effects on ocular blood flow.[8] The increase in ONH blood flow observed with this compound is hypothesized to result from a reduction in vascular resistance in the ONH.[9] Some research also suggests that the hypotensive activity of this compound could be linked to an increase in the basal release of relaxing factors, such as nitric oxide, from the vascular endothelium.[10]

cluster_0 This compound's Dual Mechanism on Ocular Physiology This compound This compound HCl beta_receptors_ciliary Beta-Adrenergic Receptors (Ciliary Body) This compound->beta_receptors_ciliary Blocks beta2_receptors_vessel Beta-2 Adrenergic Receptors (ONH Vasculature) This compound->beta2_receptors_vessel Partially Activates (ISA) aqueous_humor Aqueous Humor Production beta_receptors_ciliary->aqueous_humor Stimulates iop Intraocular Pressure (IOP) aqueous_humor->iop Leads to Decrease vasodilation Vasodilation / Reduced Vascular Resistance beta2_receptors_vessel->vasodilation Promotes onh_blood_flow Optic Nerve Head Blood Flow vasodilation->onh_blood_flow Leads to Increase start Start: Subject Recruitment & Screening baseline Baseline Measurements (LSFG, IOP, BP, PR) start->baseline randomize Randomized, Masked Instillation baseline->randomize treat_this compound Treatment Group: 2% this compound HCl (Twice Daily, 3 Weeks) randomize->treat_this compound Treated Eye treat_placebo Control Group: Vehicle/Placebo (Twice Daily, 3 Weeks) randomize->treat_placebo Fellow Eye followup Final Measurements (Day 21, 2-3h post-dose) (LSFG, IOP, BP, PR) treat_this compound->followup treat_placebo->followup analysis Data Analysis: Compare Baseline vs. Final followup->analysis end End: Evaluate Effect on ONH Blood Flow analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Carteolol Stability in Ophthalmic Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of carteolol in ophthalmic solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in an ophthalmic solution?

The stability of this compound in ophthalmic solutions is primarily influenced by several factors:

  • pH: this compound is susceptible to both acid and alkali hydrolysis. The optimal pH range for this compound hydrochloride ophthalmic solutions is typically between 6.2 and 7.2.[1] Deviations from this range can accelerate degradation.

  • Temperature: Elevated temperatures can increase the rate of hydrolytic and oxidative degradation.

  • Light Exposure: this compound can undergo photodegradation.[2] It is recommended to protect solutions from light.[1]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of this compound.[2]

  • Excipients: Interactions with certain excipients, such as preservatives, can potentially impact the stability of the active pharmaceutical ingredient (API).

  • Microbial Contamination: Multi-dose eye drops are susceptible to microbial contamination, which can alter the pH and degrade the active components.[3]

Q2: What are the expected degradation products of this compound under stress conditions?

Forced degradation studies have shown that this compound degrades under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.[2][4] While specific degradation products for this compound are not extensively detailed in publicly available literature, a study on the structurally similar beta-blocker propranolol identified the following photodegradation products, which may be analogous for this compound:

  • 1-Naphthol (resulting from cleavage of the ether linkage)

  • N-acetylpropranolol

  • N-formylpropranolol[3][5]

Metabolic studies have also identified 8-hydroxythis compound, which could be a potential degradant.

Q3: How does the preservative benzalkonium chloride affect this compound solutions?

Benzalkonium chloride is a common preservative in ophthalmic solutions.[1] Studies comparing this compound solutions with and without benzalkonium chloride have shown no significant difference in the intraocular pressure (IOP) lowering effect.[6] However, formulations containing benzalkonium chloride may have a greater impact on tear film stability.[6] There is no direct evidence from the provided results to suggest a chemical interaction leading to the degradation of this compound, but it is a factor to consider in formulation development.

Q4: What are the recommended storage conditions for this compound ophthalmic solutions?

Based on general stability principles for similar ophthalmic products, this compound solutions should be stored at a controlled room temperature, typically between 15°C and 25°C (59°F to 77°F), and protected from light.[1]

Troubleshooting Guides

Issue 1: Loss of Potency or Unexpected Peaks in HPLC/HPTLC Analysis

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
pH Shift - Verify the pH of the solution. A significant deviation from the 6.0 - 8.0 range can indicate buffer degradation or interaction with container components.[1] - Ensure the buffer system has adequate capacity.
Temperature Fluctuation - Review storage and handling temperatures. Excursions above the recommended range can accelerate degradation.
Light Exposure - Confirm that the solution has been consistently protected from light during storage and handling.
Oxidative Degradation - Evaluate the formulation for the presence of potential oxidizing agents. - Consider purging with an inert gas (e.g., nitrogen) during manufacturing and packaging.
Interaction with Excipients - Assess the compatibility of this compound with all formulation components, including preservatives and viscosity-enhancing agents.
Microbial Contamination - Perform microbial limit testing to rule out contamination, which can alter pH and cause degradation.[3]
Issue 2: Physical Instability (e.g., Color Change, Precipitation)
Possible Cause Troubleshooting Steps
Formation of Degradation Products - A color change may indicate the formation of chromophoric degradation products. Analyze the sample using a stability-indicating method (HPLC or HPTLC) to identify unknown peaks.
pH Out of Specification - An inappropriate pH can lead to the precipitation of this compound or other formulation components.
Solubility Issues - Re-evaluate the solubility of this compound and all excipients in the formulation vehicle, especially if changes to the formulation have been made.
Container Interaction - Investigate potential leaching or adsorption from the container closure system.

Data Presentation: Summary of Stability-Indicating Methods

Analytical Method Stationary Phase Mobile Phase Detection Key Findings
HPTLC [2]Silica gel 60F254Chloroform:Methanol (5:1 v/v)Densitometry at 254 nmThe method effectively separated this compound from its degradation products formed under acid and alkali hydrolysis, oxidation, and photodegradation.
UPLC-MS/MS [4]Acquity UPLC BEH C18Acetonitrile:2 mM Ammonium Acetate (90:10 v/v)Multiple Reaction Monitoring (m/z 293.2 → 237.12)A stability-indicating assay method that showed significant degradation under basic stress conditions.
Spectrophotometry [7][8]N/AN/A500 nm (after complexation with Alizarin yellow R)A simple and rapid method for the determination of this compound, but may not be stability-indicating without further validation.

Experimental Protocols

Stability-Indicating High-Performance Thin-Layer Chromatography (HPTLC) Method

This protocol is based on a validated method for the analysis of this compound in bulk drug and pharmaceutical formulations.[2]

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol).

    • For forced degradation studies, subject the stock solution to the following conditions:

      • Acid Hydrolysis: Treat with 0.1 M HCl at a specified temperature and time.

      • Alkali Hydrolysis: Treat with 0.1 M NaOH at a specified temperature and time.

      • Oxidative Degradation: Treat with a solution of hydrogen peroxide (e.g., 3-30%) at a specified temperature and time.

      • Photodegradation: Expose the solution to UV light for a defined period.

    • Neutralize the acid and base-treated samples before analysis.

  • Chromatography:

    • Stationary Phase: HPTLC plates pre-coated with silica gel 60F254.

    • Sample Application: Apply the standard and degraded samples as bands of appropriate length.

    • Mobile Phase: Chloroform:Methanol (5:1, v/v).

    • Development: Develop the plate in a saturated chromatographic chamber to a specified distance.

    • Drying: Dry the plate in an oven or with a stream of air.

  • Detection and Quantification:

    • Detection: Visualize the spots under UV light at 254 nm.

    • Quantification: Scan the plate using a densitometer at 254 nm.

    • Analysis: Compare the Rf values and peak areas of the spots in the degraded samples to the standard to determine the extent of degradation and identify degradation products.

Forced Degradation Study Protocol Outline

This is a general outline for conducting forced degradation studies as per ICH guidelines.

  • Acid and Base Hydrolysis:

    • Expose the this compound solution to acidic (e.g., 0.1 M to 1 M HCl) and basic (e.g., 0.1 M to 1 M NaOH) conditions.

    • Conduct studies at room temperature and elevated temperatures (e.g., 40-80°C) for various durations.

    • Analyze samples at different time points.

  • Oxidative Degradation:

    • Treat the this compound solution with an oxidizing agent, typically hydrogen peroxide (3-30%).

    • Perform the study at room temperature for a specified period.

  • Thermal Degradation:

    • Expose the solid drug substance and/or solution to dry heat (e.g., 60-80°C).

    • Analyze samples at various time intervals.

  • Photodegradation:

    • Expose the this compound solution and/or solid drug to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

    • Include a dark control to differentiate between light-induced and thermal degradation.

Visualizations

DegradationPathways cluster_stress Stress Conditions This compound This compound Acid_Hydrolysis Acid Hydrolysis This compound->Acid_Hydrolysis pH < 6 Alkali_Hydrolysis Alkali Hydrolysis This compound->Alkali_Hydrolysis pH > 8 Oxidation Oxidation This compound->Oxidation H2O2 Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light Degradation_Products Degradation Products Acid_Hydrolysis->Degradation_Products Alkali_Hydrolysis->Degradation_Products Oxidation->Degradation_Products Naphthol_Derivative Naphthol Derivative (Ether Cleavage) Photodegradation->Naphthol_Derivative Other_Degradants Other Degradants Photodegradation->Other_Degradants Hydroxythis compound 8-Hydroxythis compound Degradation_Products->Hydroxythis compound

Caption: Potential degradation pathways of this compound under various stress conditions.

HPTLC_Workflow cluster_prep Sample Preparation cluster_chrom HPTLC Analysis cluster_detect Detection & Analysis Standard_Prep Prepare this compound Standard Solution Sample_Application Apply Samples and Standards Standard_Prep->Sample_Application Forced_Degradation Subject to Stress: Acid, Base, Oxidation, Light Forced_Degradation->Sample_Application Plate_Prep Activate Silica Gel Plate Plate_Prep->Sample_Application Development Develop Plate with Mobile Phase Sample_Application->Development Drying Dry the Plate Development->Drying UV_Detection Visualize under UV Light (254 nm) Drying->UV_Detection Densitometry Scan with Densitometer UV_Detection->Densitometry Data_Analysis Analyze Rf Values and Peak Areas Densitometry->Data_Analysis

Caption: Experimental workflow for stability-indicating HPTLC analysis of this compound.

Troubleshooting_Logic Start Stability Issue Observed (e.g., Potency Loss, Impurities) Check_pH Check pH of the Solution Start->Check_pH pH_OK pH within Specification? Check_pH->pH_OK Review_Storage Review Storage Conditions (Temp & Light) Storage_OK Conditions Met? Review_Storage->Storage_OK Analyze_Formulation Analyze Formulation Components (Excipients, Container) Formulation_OK No Incompatibilities? Analyze_Formulation->Formulation_OK Perform_Microbial_Test Perform Microbial Limit Test Microbial_OK No Contamination? Perform_Microbial_Test->Microbial_OK pH_OK->Review_Storage Yes Adjust_Buffer Adjust Buffer System pH_OK->Adjust_Buffer No Storage_OK->Analyze_Formulation Yes Control_Environment Implement Stricter Environmental Controls Storage_OK->Control_Environment No Formulation_OK->Perform_Microbial_Test Yes Reformulate Consider Reformulation or New Container System Formulation_OK->Reformulate No Improve_Aseptic_Technique Improve Aseptic Handling and Preservative System Microbial_OK->Improve_Aseptic_Technique No Further_Investigation Further Investigation Needed (e.g., Forced Degradation Study) Microbial_OK->Further_Investigation Yes

Caption: Logical workflow for troubleshooting this compound stability issues.

References

Technical Support Center: Optimizing Carteolol Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carteolol usage in in vivo animal research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental procedures, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1][2] This blockade inhibits the binding of catecholamines like epinephrine and norepinephrine to these receptors, leading to various physiological responses, including a reduction in heart rate and intraocular pressure.[1][2] The primary mechanism for its ocular hypotensive effect is likely a decrease in aqueous humor production.[1]

Q2: What are the key characteristics of this compound to consider in experimental design?

A2: this compound exhibits potent and long-lasting beta-blocking effects through both oral and intravenous administration.[2] It possesses a notable intrinsic sympathomimetic activity (ISA), which means it can weakly stimulate beta-adrenergic receptors.[2] This ISA is more pronounced in its metabolite, 8-hydroxythis compound.[2] Additionally, this compound has weak local anesthetic or membrane-stabilizing properties.[2]

Q3: How should I prepare a this compound solution for in vivo administration?

A3: this compound hydrochloride is soluble in aqueous buffers and organic solvents. For aqueous solutions, it can be dissolved in Phosphate-Buffered Saline (PBS, pH 7.2) at a concentration of approximately 5 mg/mL. It is recommended not to store aqueous solutions for more than one day. For organic stock solutions, this compound hydrochloride is soluble in ethanol (~11 mg/mL), DMSO (~16 mg/mL), and dimethyl formamide (~14 mg/mL). These stock solutions should be further diluted in aqueous buffers or isotonic saline for biological experiments, ensuring the final concentration of the organic solvent is minimal to avoid physiological effects.

Q4: What are the reported pharmacokinetic parameters of this compound in common animal models?

A4: The plasma half-life of this compound has been determined in several species and is independent of the administration route. The absorption rate constants have also been calculated for oral administration.

Animal ModelPlasma Half-life (hours)Oral Absorption Rate Constant (hr⁻¹)
Rats 1.22 - 1.451.89
Dogs 1.73 - 2.081.04
Rabbits 1.42 - 1.431.54
(Data sourced from Morita et al., 1977)[3]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected Cardiovascular Effects (e.g., severe bradycardia, hypotension) Dosage may be too high, leading to excessive beta-blockade.- Reduce the dosage in subsequent experiments.- Consider the intrinsic sympathomimetic activity of this compound, which can sometimes cause an initial increase in heart rate at higher doses.[2]- Monitor cardiovascular parameters closely during and after administration.
Local Irritation at Injection or Topical Application Site Vehicle or concentration of this compound may be causing irritation.- Ensure the pH of the vehicle is within a physiologically acceptable range.- For topical administration, observe for signs of conjunctival hyperemia, burning, or tearing, which are known side effects.[4][5]- Consider using a lower concentration if irritation persists.
Variable or Inconsistent Results Issues with drug administration, solution stability, or animal handling.- Confirm the accuracy of your dosing calculations and administration technique.- Prepare fresh this compound solutions daily to ensure stability.- Standardize animal handling procedures to minimize stress, which can influence cardiovascular parameters.
Signs of Systemic Toxicity (e.g., respiratory distress, lethargy) Systemic absorption of a high dose of this compound.- Immediately cease administration and monitor the animal closely.- For topical administration, be aware that systemic absorption can occur and may lead to side effects such as bronchospasm in susceptible animals.[3]- Review the literature for toxicity data in your specific animal model and adjust the dose accordingly. In rats, no drug-related effects were seen up to 150 mg/kg, while in dogs, the no-effect dose was between 3 and 30 mg/kg.

Experimental Protocols

Oral Gavage Administration in Rats

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose, or corn oil)

  • Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the rat to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is typically 10-20 ml/kg.

  • Solution Preparation: Prepare the this compound solution in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.

  • Restraint: Gently but firmly restrain the rat to prevent movement.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach and mark the needle. Gently insert the needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If there is resistance, withdraw and re-insert.

  • Administration: Once the needle is in the correct position, slowly administer the this compound solution.

  • Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.

Intravenous Infusion in Rabbits

This protocol is based on a study investigating the effect of this compound on optic nerve head blood flow.

Materials:

  • This compound hydrochloride

  • Physiological saline

  • Infusion pump

  • Catheters

  • Anesthetic (e.g., pentobarbital)

Procedure:

  • Animal Preparation: Anesthetize the rabbit (e.g., initial pentobarbital dose of 0.6 mL/kg, followed by a continuous infusion of 0.2–0.3 mL/kg per hour).

  • Catheterization: Place catheters for drug infusion and blood sampling.

  • Solution Preparation: Dissolve this compound in physiological saline to the desired concentration.

  • Infusion: Administer this compound via a continuous intravenous infusion at the desired rate (e.g., 2.5, 5, 20, 40, or 80 µg/kg per hour).

  • Monitoring: Monitor relevant physiological parameters (e.g., blood pressure, heart rate, intraocular pressure) throughout the infusion period.

Data Presentation

Reported In Vivo Dosages of this compound in Animal Studies
Animal ModelAdministration RouteDosageApplicationReference
Mice Oral3, 30, and 150 mg/kg/dayPerinatal and postnatal toxicity studyJ Toxicol Sci. 1979 Feb;4(1):59-77
Rabbits Intravenous (single injection)10, 20, 30 µg/kgOcular blood flow studyJpn J Ophthalmol 1999;43:490–494[6]
Rabbits Intravenous (continuous infusion)2.5, 5, 20, 40, 80 µg/kg/hourOcular blood flow studyJpn J Ophthalmol 1999;43:490–494[6]
Rabbits Topical (ocular)2% solutionOcular blood flow studyJpn J Ophthalmol 1999;43:490–494[6]
Dogs IntravenousED50s: 2.3 µg/kg (heart rate), 3.1 µg/kg (contractile force), 1.8 µg/kg (blood pressure)Cardiovascular effects studyProduct Information, Cayman Chemical

Visualizations

Beta-Adrenergic Receptor Signaling Pathway

Beta_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Catecholamine Catecholamine (e.g., Epinephrine) Beta_Receptor β-Adrenergic Receptor Catecholamine->Beta_Receptor Binds to G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased aqueous humor production) PKA->Cellular_Response Phosphorylates targets, leading to This compound This compound This compound->Beta_Receptor Blocks

Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for a Dose-Response Study

Dose_Response_Workflow start Start animal_prep Animal Preparation (e.g., acclimatization, baseline measurements) start->animal_prep group_allocation Group Allocation (Vehicle control, Dose 1, Dose 2, Dose 3) animal_prep->group_allocation drug_admin This compound Administration (Specify route and vehicle) group_allocation->drug_admin monitoring Physiological Monitoring (e.g., heart rate, blood pressure, IOP) drug_admin->monitoring data_collection Data Collection at Pre-defined Time Points monitoring->data_collection data_analysis Data Analysis (e.g., ANOVA, regression) data_collection->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for an in vivo dose-response study of this compound.

References

Technical Support Center: Minimizing Systemic Side Effects of Topical Carteolol in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on minimizing the systemic side effects of topical Carteolol in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the primary animal models used for studying the systemic side effects of topical this compound?

The most commonly used animal model is the rabbit, particularly pigmented rabbits, due to the anatomical and physiological similarities of their eyes to human eyes.[1][2][3][4][5][6][7][8] The anesthetized dog model has also been utilized to simultaneously evaluate both the intraocular pressure (IOP) lowering effects and systemic cardiovascular effects.[9]

Q2: What are the known systemic side effects of topical this compound observed in animal models?

Systemic absorption of topical this compound, a nonselective beta-blocker, can lead to several side effects, primarily related to the cardiovascular and respiratory systems.[6][10][11][12] In animal models, observed systemic effects include:

  • Cardiovascular: Bradycardia (decreased heart rate) and hypotension (decreased blood pressure).[9]

  • Respiratory: Increased airway resistance.[13]

  • Lipid Profile: Long-term administration may alter serum lipid profiles, including a decrease in total and HDL cholesterol and an increase in triglycerides.[6][14]

Q3: What formulation strategies can be employed to minimize systemic absorption of topical this compound?

Several formulation strategies aim to increase the ocular bioavailability and residence time of this compound, thereby reducing the amount of drug that drains into systemic circulation. These include:

  • In-situ Gelling Formulations: Using polymers like Gelrite that form a gel upon instillation, increasing the contact time with the ocular surface.[2][15][16]

  • Viscosity Enhancers: The addition of polymers like alginic acid can increase the viscosity of the formulation, prolonging corneal contact time and enhancing ocular bioavailability.[4]

  • Ion Pair Formation: Forming an ion pair with substances like sorbate can improve the lipophilicity of this compound, enhancing corneal penetration and ocular bioavailability without significantly increasing plasma levels.[5]

  • Niosomal and Chitosomal Formulations: Encapsulating this compound in bioadhesive chitosan-coated niosomes can sustain drug release and increase ocular residence time.[5]

Q4: How is the concentration of this compound measured in ocular tissues and plasma in animal models?

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying this compound concentrations in biological samples.[1] This is often coupled with mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity, allowing for the simultaneous quantification in samples like aqueous humor and ciliary body.[1] Sample preparation typically involves protein precipitation for aqueous humor and liquid-liquid extraction for plasma and more complex tissues.[1]

Troubleshooting Guides

Troubleshooting High Variability in Pharmacokinetic Data
Problem Potential Cause(s) Recommended Solution(s)
Inconsistent drug concentrations in aqueous humor samples. Improper and inconsistent topical administration technique.Ensure consistent drop volume and placement in the conjunctival sac. Utilize a micropipette for accurate dosing.
Contamination of aqueous humor with blood during collection.Use a fine gauge needle for paracentesis and approach the anterior chamber carefully to avoid iris or ciliary body trauma. Discard any samples visibly contaminated with blood.
Rapid nasolacrimal drainage leading to variable systemic uptake.Gently apply pressure to the nasolacrimal duct for a short period after instillation to minimize drainage.
Variable plasma concentration of this compound. Inconsistent timing of blood sample collection relative to drug administration.Adhere strictly to the predetermined sampling time points for all animals in the study group.
Differences in animal fasting status affecting drug absorption.Ensure all animals are fasted for a consistent period before the experiment, if applicable to the study design.
Stress-induced physiological changes in animals affecting pharmacokinetics.Acclimatize animals to the experimental procedures and handling to minimize stress.
Troubleshooting Systemic Side Effect Measurements
Problem Potential Cause(s) Recommended Solution(s)
Inaccurate non-invasive blood pressure (NIBP) readings in rabbits. Improper cuff size or placement.Use a cuff with a width that is approximately 40% of the limb circumference. Place the cuff on the forelimb, distal to the elbow.[11]
Animal movement or stress during measurement.Allow the animal to acclimate to the restraint method before taking measurements. Take multiple readings and average them. Consider using a Doppler ultrasonic device, which may be more reliable in rabbits than oscillometric devices.[17]
Anesthetic protocol affecting cardiovascular parameters.Use a consistent and stable anesthetic regimen throughout the experiment. Be aware that different anesthetics can have varying effects on blood pressure and heart rate.[10]
Difficulty in detecting statistically significant changes in heart rate or blood pressure. Insufficient sample size.Perform a power analysis before the study to determine the appropriate number of animals needed to detect a meaningful effect.
High baseline variability in cardiovascular parameters.Obtain multiple baseline readings before drug administration to establish a stable baseline for each animal.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Topical Ophthalmic Formulations in Rabbits

FormulationAnimal ModelCmax in Aqueous Humor (µg/mL)AUC in Aqueous Humor (µg·min/mL)Relative Bioavailability vs. ControlReference
2% this compound SolutionPigmented Rabbit4.25Not Reported-[1]
1% this compound in 0.4% GelriteRabbitNot ReportedSignificantly ImprovedNot Quantified[2][15]
1% this compound with Alginic AcidPigmented RabbitIncreased40-60% Increase1.4 - 1.6[4]
2% this compound with Sorbate (Ion Pair)RabbitIncreased2.6 times higher2.6[5]
0.5% Timolol SolutionPigmented Rabbit5.52Not Reported-[1]
0.5% Timolol in WP-934 (Gel)Pigmented Rabbit12.32Not Reported2.2 times higher than Timoptol[1]

Table 2: Systemic Effects of Topical Beta-Blockers in Animal Models

Drug/FormulationAnimal ModelEffect on Heart RateEffect on Blood PressureOther Systemic EffectsReference
0.5% TimololAnesthetized DogDecreasedDecreasedInhibited isoproterenol-induced responses[9]
2% this compound (single dose)Albino RabbitMax reduction of 15%No significant change-[8]
2% this compound (20-day treatment)Albino RabbitNot ReportedNot ReportedIncreased blood velocity in contralateral ONH[8]

Experimental Protocols

Protocol 1: Quantification of this compound in Rabbit Aqueous Humor and Plasma by HPLC

Objective: To determine the concentration of this compound in rabbit aqueous humor and plasma following topical administration.

Materials:

  • This compound standard

  • Internal standard (e.g., atenolol)

  • HPLC system with UV or MS/MS detector

  • C18 column

  • Acetonitrile, methanol, water (HPLC grade)

  • Formic acid or other mobile phase modifiers

  • Microcentrifuge tubes

  • Pipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator (optional)

Procedure:

  • Sample Collection:

    • Aqueous Humor: Anesthetize the rabbit. Using a 30-gauge needle, carefully perform an anterior chamber paracentesis to aspirate 50-100 µL of aqueous humor. Immediately freeze the sample at -80°C.

    • Plasma: Collect blood from the marginal ear vein into EDTA tubes at predetermined time points. Centrifuge at 3000 x g for 10 minutes to separate plasma. Store plasma at -80°C.

  • Sample Preparation (Plasma):

    • Pipette 200 µL of plasma into a microcentrifuge tube.

    • Add the internal standard solution.

    • Add 600 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Sample Preparation (Aqueous Humor):

    • Thaw the aqueous humor sample.

    • Add the internal standard.

    • Add acetonitrile (typically 3 volumes of the sample volume) for protein precipitation.

    • Vortex and centrifuge as described for plasma.

    • The supernatant can often be directly injected or may require evaporation and reconstitution depending on the required concentration factor.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water with a modifier like 0.1% formic acid. The exact ratio should be optimized for good peak separation.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at an appropriate wavelength for this compound or an MS/MS detector in positive ion mode.

    • Standard Curve: Prepare a series of calibration standards by spiking blank plasma/aqueous humor with known concentrations of this compound and the internal standard. Process these standards in the same way as the unknown samples.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the peak area ratio (this compound/Internal Standard).

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Non-Invasive Monitoring of Blood Pressure and Heart Rate in Rabbits

Objective: To assess the systemic cardiovascular effects of topical this compound by measuring blood pressure and heart rate.

Materials:

  • Rabbit restrainer

  • Non-invasive blood pressure monitor (Doppler ultrasonic or oscillometric device, e.g., PetMAP™)

  • Appropriately sized cuffs

  • Clippers and coupling gel (for Doppler)

Procedure:

  • Animal Acclimatization:

    • Acclimatize the rabbit to the restraint device and the laboratory environment for several days before the experiment to minimize stress-induced cardiovascular changes.

  • Preparation:

    • Place the rabbit in the restrainer.

    • If using a Doppler device, shave a small patch of fur over the artery (e.g., on the tail or a limb) and apply coupling gel.

    • Select a cuff with a width that is 30-40% of the limb's circumference. Place the cuff snugly around the forelimb, above the elbow.

  • Baseline Measurement:

    • Allow the rabbit to remain quiet for 5-10 minutes before taking any readings.

    • Obtain at least three stable, consecutive baseline measurements of systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate. Record the average of these readings as the baseline value.

  • Drug Administration:

    • Administer the topical this compound formulation to the rabbit's eye(s) as per the study design.

  • Post-Dose Monitoring:

    • At specified time points after drug administration (e.g., 30, 60, 90, 120 minutes), repeat the measurement process.

    • Obtain at least three consecutive readings at each time point and record the average.

  • Data Analysis:

    • Calculate the change from baseline for each cardiovascular parameter at each time point.

    • Use appropriate statistical methods to compare the effects of the this compound formulation to a vehicle control group.

Visualizations

Signaling_Pathway_Systemic_Side_Effects cluster_eye Ocular Administration cluster_absorption Systemic Absorption cluster_heart Cardiac Tissue cluster_lungs Bronchial Smooth Muscle Topical this compound Topical this compound Nasolacrimal Duct Nasolacrimal Duct Topical this compound->Nasolacrimal Duct Conjunctival Vessels Conjunctival Vessels Topical this compound->Conjunctival Vessels Systemic Circulation Systemic Circulation Nasolacrimal Duct->Systemic Circulation Conjunctival Vessels->Systemic Circulation Beta-1 Receptor Beta-1 Receptor Systemic Circulation->Beta-1 Receptor This compound Blocks Beta-2 Receptor Beta-2 Receptor Systemic Circulation->Beta-2 Receptor This compound Blocks Gs Protein Gs Protein Beta-1 Receptor->Gs Protein Normally Activated by Epinephrine/Norepinephrine Adenylate Cyclase (AC) Adenylate Cyclase (AC) Gs Protein->Adenylate Cyclase (AC) cAMP cAMP Adenylate Cyclase (AC)->cAMP Converts ATP to PKA PKA cAMP->PKA Ca2+ Channels Ca2+ Channels PKA->Ca2+ Channels Phosphorylates Bradycardia Bradycardia Ca2+ Channels->Bradycardia Blockade Leads to Reduced Ca2+ Influx & Slower Heart Rate Gs Protein_L Gs Protein Beta-2 Receptor->Gs Protein_L Normally Activated by Epinephrine AC_L Adenylate Cyclase (AC) Gs Protein_L->AC_L cAMP_L cAMP AC_L->cAMP_L Converts ATP to Relaxation Relaxation cAMP_L->Relaxation Leads to Bronchoconstriction Bronchoconstriction Relaxation->Bronchoconstriction Blockade Prevents Relaxation, Leading to

Caption: Signaling pathway of this compound's systemic side effects.

Experimental_Workflow cluster_ocular Ocular Efficacy & PK cluster_systemic Systemic Side Effects & PK start Start: Develop Novel This compound Formulation animal_prep Animal Preparation (Rabbits) - Acclimatization - Baseline Measurements start->animal_prep grouping Divide into Groups - Control (Vehicle) - Standard this compound - Novel Formulation animal_prep->grouping dosing Topical Ocular Dosing (Single or Repeated) grouping->dosing iop IOP Measurement (Tonometry) dosing->iop ah_sampling Aqueous Humor Sampling dosing->ah_sampling cv_monitor Cardiovascular Monitoring (BP & Heart Rate) dosing->cv_monitor blood_sampling Blood Sampling dosing->blood_sampling data_analysis Data Analysis - Compare IOP reduction - Compare PK parameters - Assess systemic effects iop->data_analysis ah_analysis HPLC/LC-MS Analysis of Aqueous Humor ah_sampling->ah_analysis ah_analysis->data_analysis cv_monitor->data_analysis plasma_analysis HPLC/LC-MS Analysis of Plasma blood_sampling->plasma_analysis plasma_analysis->data_analysis conclusion Conclusion: Evaluate Efficacy and Safety Profile data_analysis->conclusion

Caption: Workflow for evaluating novel this compound formulations.

Logical_Relationships cluster_strategy Formulation Strategies cluster_mechanism Mechanism of Action goal Goal: Minimize Systemic Side Effects gels In-situ Gels goal->gels polymers Viscosity Enhancers goal->polymers ion_pair Ion Pair Formation goal->ion_pair nanocarriers Niosomes/Chitosomes goal->nanocarriers residence_time Increase Ocular Residence Time gels->residence_time polymers->residence_time bioavailability Enhance Ocular Bioavailability ion_pair->bioavailability nanocarriers->residence_time nanocarriers->bioavailability systemic_abs Reduce Systemic Absorption residence_time->systemic_abs bioavailability->systemic_abs outcome Outcome: Improved Safety Profile systemic_abs->outcome

Caption: Strategies to minimize this compound's systemic side effects.

References

Technical Support Center: Enhancing Topical Carteolol Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the bioavailability of topical Carteolol formulations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound formulation exhibits low corneal permeability. What strategies can I employ to enhance it?

Low corneal permeability is a common hurdle in the development of topical ophthalmic drugs. The cornea's lipophilic epithelium and hydrophilic stroma create a significant barrier. Here are several approaches to consider:

  • Ion-Pair Formation: this compound is hydrophilic. Forming an ion pair with a lipophilic counter-ion, such as a fatty acid (e.g., sorbic acid), can increase its lipophilicity. This enhances its partitioning into the corneal epithelium, a key step for absorption. Studies have shown that forming an ion pair with sorbate can increase the aqueous humor concentration of this compound significantly.[1]

  • Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles can improve its penetration.

    • Chitosan-coated niosomes have been shown to increase the permeation flux of this compound by over three-fold compared to a standard solution.[2][3] The small size of the niosomes and the bioadhesive properties of chitosan contribute to this enhancement.[2][3]

    • Magnesium hydroxide nanoparticles in combination with dissolved this compound have demonstrated a 9.64-fold increase in the area under the curve (AUC) in the aqueous humor compared to a conventional solution.[4]

  • Use of Penetration Enhancers: Incorporating penetration enhancers into your formulation can reversibly modify the corneal barrier to allow for greater drug passage.[5][6] Examples include:

    • Chitosan and its derivatives: These are mucoadhesive and can prolong the residence time of the formulation on the ocular surface.[7]

    • Benzalkonium chloride (BAC): While a common preservative, BAC can also act as a penetration enhancer by disrupting the corneal epithelium.[7] However, its potential for cytotoxicity at higher concentrations should be carefully considered.[8]

    • Cell-penetrating peptides (CPPs): These peptides can facilitate the transport of molecules across biological membranes.[7][9]

Q2: I'm observing rapid clearance of my this compound formulation from the ocular surface. How can I increase its residence time?

Rapid nasolacrimal drainage significantly reduces the time available for drug absorption, a primary reason for the low bioavailability of conventional eye drops (often 1% or less).[10] To counteract this, consider the following:

  • In-Situ Gelling Systems: These are liquid formulations that undergo a phase transition to a gel upon instillation into the eye, triggered by factors like temperature, pH, or ions in the tear fluid. This increases the formulation's viscosity and residence time.

    • Gelrite® (gellan gum) is a polysaccharide that forms a gel in the presence of cations in the tear film. A 0.4% w/w Gelrite formulation with 1% this compound has shown significantly improved bioavailability compared to a commercial aqueous solution.[10][11][12]

  • Mucoadhesive Polymers: Incorporating polymers with mucoadhesive properties can help the formulation adhere to the corneal surface.

    • Chitosan: As mentioned earlier, chitosan's positive charge interacts with the negatively charged mucins on the ocular surface, prolonging contact time.[2][3][7]

    • Carboxymethyl Tamarind Kernel Polysaccharide (CMKP): Nanoparticles formulated with CMKP have demonstrated bioadhesive properties and sustained drug release.[13]

Q3: My nanoparticle formulation is showing instability (aggregation, drug leakage). What are the critical parameters to control?

The stability of nanoparticle formulations is crucial for their efficacy and safety. Here are some troubleshooting tips:

  • Surface Charge (Zeta Potential): A sufficiently high positive or negative zeta potential (typically > ±30 mV) is necessary to ensure colloidal stability through electrostatic repulsion, preventing aggregation. For instance, optimized this compound-loaded chitosan nanoparticles have exhibited a positive zeta potential of +36.3 mV.[14]

  • Polymer and Crosslinker Concentration: The concentration of polymers and crosslinking agents can significantly impact particle size and entrapment efficiency.[13] This needs to be optimized for each specific formulation.

  • Storage Conditions: The stability of some formulations, like chitosan-coated niosomes, has been shown to be best at refrigerated temperatures (e.g., 4°C).[3]

  • Drug-Excipient Interactions: Ensure that the chosen excipients are compatible with this compound and do not accelerate its degradation. Environmental factors like temperature, moisture, light, and oxygen can also contribute to instability.[15]

Q4: How can I assess the ocular irritation potential of my new this compound formulation?

Ensuring the safety and tolerability of a new ophthalmic formulation is paramount. Several methods can be used to evaluate ocular irritation:

  • Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) Assay: This is a widely used in vitro alternative to animal testing. It assesses the potential for irritation by observing adverse reactions (hemorrhage, lysis, coagulation) on the chorioallantoic membrane of a fertilized chicken egg. Formulations like this compound-loaded chitosan niosomes and carboxymethyl tamarind kernel polysaccharide nanoparticles have been shown to be non-irritant using this method.[3][13]

  • Corneal Hydration Studies: Measuring the hydration level of an isolated cornea after exposure to the formulation can indicate potential damage.

  • Histopathology: Microscopic examination of corneal tissue after exposure to the formulation can reveal any structural changes or damage. Studies on chitosan-coated niosomes showed no damage to the excised goat cornea.[2][3]

  • In Vivo Rabbit Eye Irritation Test (Draize Test): While efforts are being made to reduce animal testing, this remains a regulatory standard in many regions for definitive safety assessment.

Data Presentation: Comparison of Formulation Strategies

The following tables summarize quantitative data from various studies to provide a clear comparison of different approaches to enhance this compound's bioavailability.

Table 1: In-Vivo Bioavailability Enhancement

Formulation StrategyKey ComponentsAnimal ModelBioavailability Improvement MetricResultReference
Ion-Pair Formation2% this compound with sorbateRabbitAUC (Aqueous Humor) vs. 2% this compound Solution2.6 times higher[1]
In-Situ Gel1% this compound in 0.4% w/w Gelrite-Compared to commercial aqueous solutionSignificantly improved bioavailability[10][12]
Nanoparticle CombinationDissolved this compound with Magnesium Hydroxide NanoparticlesRabbitAUC (Aqueous Humor) vs. This compound Solution9.64-fold higher[4]

Table 2: Nanoparticle Formulation Characteristics

Nanoparticle TypeKey ComponentsParticle Size (nm)Entrapment Efficiency (%)Bioadhesion (%)Reference
Chitosan Nanoparticles (CHNPs)This compound, Chitosan, STPP153 ± 671.06-[14]
Chitosan-Coated Niosomes (CH-CT-NIM)This compound, Chitosan235 ± 3.5470.45 ± 0.8789.76 ± 3.6[2][3]
Carboxymethyl Tamarind Kernel Polysaccharide (CMKP) NanoparticlesThis compound, CMKP, CaCl2223.66 ± 3.5638.32 ± 2.14-[13]

Table 3: Ex-Vivo Permeation Studies

FormulationPermeation Flux (μg/cm²/h)Enhancement vs. SolutionReference
This compound Solution41.35-[2]
This compound Niosomes (CT-NIM)117.662.85-fold[2]
Chitosan-Coated Niosomes (CH-CT-NIM)133.693.23-fold[2][3]

Experimental Protocols

1. Preparation of Chitosan-Coated Niosomes (Thin-Film Hydration Method)

  • Objective: To encapsulate this compound within a niosomal vesicle and then coat it with chitosan to enhance bioadhesion and permeation.

  • Methodology:

    • Dissolve surfactants (e.g., Span 60) and cholesterol in an organic solvent (e.g., chloroform) in a round-bottom flask.

    • Add this compound to the organic solvent mixture.

    • Remove the organic solvent using a rotary evaporator to form a thin, dry film on the flask's inner wall.

    • Hydrate the film with an aqueous phase (e.g., phosphate buffer) by rotating the flask at a controlled temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles.

    • Sonicate the niosomal suspension to reduce the vesicle size and form smaller, unilamellar vesicles.

    • For chitosan coating, add a chitosan solution to the niosome suspension and stir. The positively charged chitosan will electrostatically interact with the niosome surface.

  • Reference: [3]

2. In-Vitro Transcorneal Permeation Study (using Franz Diffusion Cell)

  • Objective: To evaluate the rate and extent of this compound permeation from a formulation across an excised cornea.

  • Methodology:

    • Obtain fresh goat or rabbit corneas from a local abattoir. Carefully excise the cornea with the surrounding scleral tissue.

    • Mount the cornea between the donor and receptor chambers of a Franz diffusion cell, with the epithelial side facing the donor chamber.

    • Fill the receptor chamber with a suitable medium (e.g., simulated tear fluid) and maintain it at 37°C with constant stirring.

    • Place the test formulation in the donor chamber.

    • At predetermined time intervals, withdraw samples from the receptor chamber and replace them with an equal volume of fresh medium.

    • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., UPLC-MS/MS).

    • Calculate the cumulative amount of drug permeated per unit area and plot it against time to determine the permeation flux.

  • Reference: [2][16]

Visualizations

Experimental_Workflow_Permeation_Study cluster_prep Corneal Preparation cluster_franz Franz Diffusion Cell Setup cluster_exp Experiment & Analysis p1 Obtain Fresh Cornea p2 Excise Cornea with Scleral Tissue p1->p2 s1 Mount Cornea p2->s1 s2 Fill Receptor Chamber s1->s2 s3 Add Formulation to Donor Chamber s2->s3 e1 Incubate at 37°C s3->e1 e2 Withdraw Samples at Intervals e1->e2 e3 Analyze Drug Concentration (UPLC-MS/MS) e2->e3 e4 Calculate Permeation Flux e3->e4

Caption: Workflow for an in-vitro transcorneal permeation study.

Carteolol_Bioavailability_Strategies cluster_residence Increased Residence Time cluster_permeation Enhanced Permeation center_node Improved this compound Bioavailability n1 In-Situ Gels (e.g., Gelrite) n1->center_node n2 Mucoadhesive Polymers (e.g., Chitosan) n2->center_node p1 Ion-Pair Formation (with Fatty Acids) p1->center_node p2 Nanoparticle Systems (Niosomes, CHNPs) p2->center_node p3 Penetration Enhancers (e.g., BAC, CPPs) p3->center_node

Caption: Strategies to improve topical this compound bioavailability.

References

Carteolol impurity identification and removal techniques

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carteolol impurity identification and removal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound?

A1: Impurities in this compound can be broadly categorized into three types:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They include unreacted starting materials, intermediates such as this compound EP Impurity A, B, and C, by-products from side reactions, and residual solvents used during synthesis and purification.[1][2]

  • Degradation Impurities: These impurities form when this compound is exposed to stress conditions like acid, base, oxidation, or light. An example is this compound EP Impurity H, which is an oxidation product.[1][2][3]

  • Elemental Impurities: These are trace metals that may be present from catalysts or manufacturing equipment.

Q2: Which analytical techniques are recommended for identifying this compound impurities?

A2: The following analytical techniques are commonly employed for the identification and quantification of impurities in this compound:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for identifying and quantifying process-related and degradation impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Used for the structural elucidation of unknown impurities by providing molecular weight and fragmentation information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for the identification and quantification of residual solvents.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Used for the analysis of elemental impurities.

Q3: What are the typical acceptance criteria for impurities in this compound Hydrochloride?

A3: According to the United States Pharmacopeia (USP), for this compound Hydrochloride, no single impurity should exceed 0.2%, and the total of all impurities should not exceed 0.5%.[4] The European Pharmacopoeia (EP) provides specific limits for named impurities.

Impurity Data Summary

The following table summarizes the known impurities of this compound, their potential sources, and typical acceptance criteria as per the European Pharmacopoeia.

Impurity NameChemical NameCAS NumberMolecular FormulaPotential SourceEP Limit (%)
This compound EP Impurity A 4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione5057-12-5C₉H₁₁NO₂Process-Related (Intermediate)≤ 0.2
This compound EP Impurity B 5-hydroxy-3,4-dihydroquinolin-2(1H)-one30389-33-4C₉H₉NO₂Process-Related (Intermediate)≤ 0.15
This compound EP Impurity C 5-[[(2RS)-oxiran-2-yl]methoxy]-3,4-dihydroquinolin-2(1H)-one51781-14-7C₁₂H₁₃NO₃Process-Related (Intermediate)≤ 0.1
This compound EP Impurity D 5-[(2RS)-3-chloro-2-hydroxypropoxy]-3,4-dihydroquinolin-2(1H)-one51781-13-6C₁₂H₁₄ClNO₃Process-Related≤ 0.1
This compound EP Impurity E 5,5'-[(2-hydroxypropan-1,3-diyl)bis(oxy)]bis(3,4-dihydroquinolin-2(1H)-one)56660-90-3C₂₁H₂₂N₂O₅Process-Related≤ 0.1
This compound EP Impurity F 5-[(2RS)-2-hydroxy-3-methoxypropoxy]-3,4-dihydroquinolin-2(1H)-one2748462-60-2C₁₃H₁₇NO₄Process-Related/Degradation≤ 0.1
This compound EP Impurity G 5-[(2RS)-2,3-dihydroxypropoxy]-3,4-dihydroquinolin-2(1H)-one54945-72-1C₁₂H₁₅NO₄Degradation (Hydrolysis)≤ 0.1
This compound EP Impurity H 5-[(2RS)-3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]quinolin-2(1H)-one62330-84-1C₁₆H₂₂N₂O₃Degradation (Oxidation)≤ 0.2
This compound EP Impurity I 7-bromo-5-[(2RS)-3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-3,4-dihydroquinolin-2(1H)-oneN/AC₁₆H₂₃BrN₂O₃Process-Related≤ 0.1
Any Unspecified Impurity ----≤ 0.10
Total Impurities ----≤ 0.5

Experimental Protocols

Protocol 1: HPLC Method for this compound Impurity Profiling

This method is designed for the separation and quantification of this compound and its known related substances.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      25 40 60
      30 40 60
      35 90 10

      | 40 | 90 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detector: UV at 252 nm

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Accurately weigh and dissolve this compound Hydrochloride in a mixture of water and acetonitrile (1:1 v/v) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm nylon filter before injection.

Protocol 2: GC-MS Headspace Method for Residual Solvent Analysis

This method is for the determination of residual solvents in this compound drug substance.

  • Instrumentation:

    • GC System: Gas chromatograph equipped with a headspace autosampler and a mass selective detector.

    • Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 10 minutes.

      • Ramp 1: 10°C/min to 240°C, hold for 5 minutes.

    • Injector Temperature: 250°C

    • Transfer Line Temperature: 280°C

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Scan Range: 35-350 amu

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 30 minutes

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

  • Sample Preparation:

    • Accurately weigh about 100 mg of this compound Hydrochloride into a 20 mL headspace vial.

    • Add 5 mL of dimethyl sulfoxide (DMSO).

    • Seal the vial and vortex to dissolve the sample.

Protocol 3: Recrystallization for this compound Purification

This procedure is a general guideline for the purification of this compound Hydrochloride to remove process-related impurities. The choice of solvent may need to be optimized based on the specific impurity profile.

  • Solvent Selection: A mixture of ethanol and water, or acetone, can be effective for the recrystallization of this compound Hydrochloride.[3]

  • Dissolution: Dissolve the crude this compound Hydrochloride in the minimum amount of the chosen hot solvent or solvent mixture.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum at a suitable temperature.

Troubleshooting Guides

HPLC Analysis Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing for this compound Peak - Secondary interactions with residual silanols on the column. - Mobile phase pH too close to the pKa of this compound.- Use a base-deactivated C18 column. - Adjust the mobile phase pH to be at least 2 units away from this compound's pKa. - Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.1%).
Poor Resolution Between Impurity Peaks - Inappropriate mobile phase composition or gradient. - Column degradation.- Optimize the gradient profile, particularly the initial and final organic solvent percentages. - Try a different organic modifier (e.g., methanol instead of acetonitrile). - Replace the column.
Ghost Peaks - Contaminated mobile phase or system. - Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase. - Flush the system thoroughly. - Implement a needle wash step in the autosampler method.
Retention Time Drift - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column equilibration issues.- Ensure accurate mobile phase preparation and mixing. - Use a column oven to maintain a stable temperature. - Ensure the column is fully equilibrated before starting the analysis.

Impurity Removal Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Oiling out during recrystallization - The compound is too soluble in the chosen solvent. - The solution is cooling too rapidly.- Use a less polar solvent or a solvent mixture. - Ensure slow cooling of the solution. - Try adding a seed crystal.
Low recovery after recrystallization - Too much solvent was used for dissolution. - The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent for dissolution. - Cool the solution to a lower temperature (e.g., in an ice bath). - Consider using an anti-solvent to induce further precipitation.
Impurity co-elutes with this compound in preparative chromatography - Insufficient selectivity of the stationary or mobile phase.- Screen different stationary phases (e.g., phenyl-hexyl, cyano). - Optimize the mobile phase composition, including pH and organic modifier. - Consider using a different chromatographic mode, such as hydrophilic interaction liquid chromatography (HILIC) for highly polar impurities.

Visualizations

G cluster_synthesis This compound Synthesis cluster_purification Purification cluster_degradation Degradation Pathways Starting Materials Starting Materials Intermediates Intermediates (e.g., Impurity A, B, C) Starting Materials->Intermediates Reaction Steps Crude this compound Crude this compound Intermediates->Crude this compound Final Reaction Step Recrystallization Recrystallization Crude this compound->Recrystallization Chromatography Chromatography Crude this compound->Chromatography Pure this compound API Pure this compound API Recrystallization->Pure this compound API Chromatography->Pure this compound API Stress Conditions Stress Conditions (Acid, Base, Oxidant, Light) Pure this compound API->Stress Conditions Degradation Impurities Degradation Impurities (e.g., Impurity G, H) Stress Conditions->Degradation Impurities

Caption: Logical relationship of this compound impurity formation and removal.

G Start Start HPLC Analysis Impurity Profile by HPLC Start->HPLC Analysis Known Impurity Known Impurity? HPLC Analysis->Known Impurity Impurity Detected Quantify Quantify vs. Specification Known Impurity->Quantify Yes LC-MS/MS Identify Structure by LC-MS/MS Known Impurity->LC-MS/MS No Residual Solvents Residual Solvents Suspected? Quantify->Residual Solvents LC-MS/MS->Quantify GC-MS Analysis Analyze by GC-MS Residual Solvents->GC-MS Analysis Yes End End Residual Solvents->End No GC-MS Analysis->End

Caption: Experimental workflow for this compound impurity identification.

G Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-Protein Gs Protein α, β, γ subunits Beta-Adrenergic Receptor->G-Protein This compound (Antagonist) Blocks Activation Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase α-subunit activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates target proteins

Caption: Simplified beta-adrenergic signaling pathway blocked by this compound.

References

Technical Support Center: Carteolol Long-Term Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of Carteolol in solution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound solution has changed color/developed precipitates. What could be the cause?

A1: Discoloration or precipitation in a this compound solution can be an indicator of chemical degradation or physical instability. Several factors can contribute to this:

  • Exposure to Light: this compound, like many beta-blockers, can be susceptible to photodegradation. It is recommended to store solutions in light-protected containers.[1]

  • Incorrect pH: The stability of this compound in solution is pH-dependent. Significant degradation has been observed under basic (alkaline) conditions.[2] Ensure the pH of your solution is within the recommended range, typically between 6.2 and 7.2 for ophthalmic preparations.[1]

  • Elevated Temperature: Storage at temperatures above the recommended 15-25°C (59-77°F) can accelerate degradation processes.[1]

  • Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen can lead to the formation of degradation products.

  • Microbial Contamination: If the solution is not sterile or does not contain an appropriate preservative, microbial growth can cause turbidity and changes in appearance.

Troubleshooting Steps:

  • Verify the pH of your solution.

  • Review your storage conditions, ensuring protection from light and adherence to recommended temperature ranges.

  • If possible, analyze a sample of the solution using a stability-indicating method like HPLC to identify any degradation products.

  • If microbial contamination is suspected, perform sterility testing.

Q2: I am observing a loss of potency in my this compound stock solution over time. What are the likely degradation pathways?

A2: Loss of potency is a direct consequence of this compound degradation. While specific degradation pathways for this compound are not extensively detailed in publicly available literature, we can infer potential pathways based on studies of other beta-blockers with similar chemical structures, such as propranolol and acebutolol. These potential pathways include:

  • Hydrolysis: Cleavage of the ether linkage in the this compound molecule, particularly under acidic or basic conditions.

  • Oxidation: The secondary alcohol group in the propanolamine side chain is susceptible to oxidation, which can lead to the formation of ketone derivatives. The aromatic ring can also undergo oxidation.

  • Photodegradation: Exposure to UV light can induce the formation of various degradation products. For some beta-blockers, this can involve cleavage of the side chain from the aromatic ring.

Q3: What are the optimal storage conditions for long-term stability of this compound solutions?

A3: To ensure the long-term stability of this compound solutions, it is crucial to adhere to the following storage conditions:

  • Temperature: Store at a controlled room temperature between 15°C and 25°C (59°F and 77°F).[1] Avoid freezing.

  • Light: Protect the solution from light by using amber or other light-blocking containers.[1]

  • pH: Maintain the pH of the solution within a stable range, typically near neutral (pH 6.2-7.2 for ophthalmic solutions), to minimize hydrolysis.[1]

  • Container: Use well-sealed containers to prevent solvent evaporation and contamination.

Q4: How can I perform a forced degradation study to assess the stability of my this compound formulation?

A4: A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. This involves subjecting the this compound solution to stress conditions that are more severe than accelerated stability testing conditions. A general protocol is provided in the "Experimental Protocols" section below.

Quantitative Data on this compound Stability

While specific quantitative data for the long-term stability of this compound under various stress conditions is limited in published literature, the following table provides a general overview of expected stability based on forced degradation studies of this compound and analogous beta-blockers. The percentages represent potential degradation and are for illustrative purposes to guide experimental design.

Stress ConditionParametersExpected Outcome for this compoundReference Compounds' Behavior
Acidic Hydrolysis 0.1 M HCl, 60°C, 24hPotential for moderate degradationBetaxolol shows degradation with product peaks appearing.[3]
Basic Hydrolysis 0.1 M NaOH, 60°C, 24hSignificant degradation expected [2]Carvedilol shows gradual degradation in basic conditions.
Oxidative Degradation 3% H₂O₂, Room Temp, 24hPotential for moderate to significant degradationMetoprolol shows extensive degradation under oxidative stress.
Thermal Degradation 70°C, 48hGenerally stable, but some degradation possibleMetoprolol is reported to be stable under thermal stress.
Photodegradation UV light (254 nm), 24hPotential for moderate degradationAcebutolol is labile under photolytic stress conditions.[4]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of this compound Solution

This protocol outlines a general procedure for conducting a forced degradation study on a this compound solution to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound hydrochloride of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a methanol-water mixture).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at 60°C for 24 hours. Neutralize the solution with an appropriate acid before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep an aliquot of the stock solution in a temperature-controlled oven at 70°C for 48 hours.

  • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Calculate the percentage of this compound degradation in each sample.

  • Identify and characterize the degradation products using techniques like LC-MS/MS.

Protocol 2: Stability-Indicating HPLC Method for this compound Analysis (Adapted from Beta-Blocker Analysis)

This is a general-purpose, stability-indicating HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization and validation are required for specific applications.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of 70:30 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 252 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by the separation of the main this compound peak from any degradation product peaks generated during the forced degradation study.

Visualizations

cluster_factors Factors Affecting this compound Stability cluster_outcome Degradation Outcomes pH pH (Alkaline pH accelerates degradation) Degradation This compound Degradation pH->Degradation Temp Temperature (High temp accelerates degradation) Temp->Degradation Light Light Exposure (UV light can cause photodegradation) Light->Degradation Oxidation Oxidizing Agents (e.g., Peroxides) Oxidation->Degradation Loss Loss of Potency Degradation->Loss Formation Formation of Degradation Products Degradation->Formation

Caption: Factors influencing the degradation of this compound in solution.

start Prepare this compound Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Withdraw Samples at Time Intervals stress->sample analyze Analyze by Stability-Indicating HPLC sample->analyze data Evaluate Data (% Degradation, Identify Products) analyze->data report Report Findings data->report

Caption: Workflow for a forced degradation study of this compound.

References

Preventing Carteolol degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Carteolol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have lost potency. What are the common causes?

A1: Loss of this compound potency is often due to chemical degradation. The most significant factor is exposure to alkaline (basic) conditions. Exposure to strong acids, oxidizing agents, and prolonged exposure to light can also contribute to degradation, although typically to a lesser extent than basic conditions.

Q2: I am preparing a buffer solution for my experiment with this compound. What pH range should I avoid?

A2: this compound is particularly susceptible to degradation in basic environments.[1][2] It is strongly recommended to avoid pH values above 7.0. For optimal stability, maintain the pH of your solutions in the acidic to neutral range (ideally pH 4.0-6.5).

Q3: How should I store my this compound stock solutions to ensure stability?

A3: For maximum stability, this compound stock solutions should be stored at low temperatures, protected from light. While specific stability can depend on the solvent, refrigeration (2-8 °C) is a standard recommendation. For long-term storage, freezing (-20 °C or below) may be appropriate, but it is crucial to perform stability tests for your specific solvent and concentration. Always store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

Q4: Can I autoclave my this compound solution to sterilize it?

A4: Autoclaving involves high temperatures and pressure, which can accelerate the degradation of this compound. It is advisable to sterilize this compound solutions using filtration through a 0.22 µm filter to prevent thermal degradation.

Q5: I suspect my this compound has degraded. How can I confirm this?

A5: You can confirm this compound degradation by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC).[3][4] These methods can separate the intact this compound from its degradation products, allowing for quantification of the remaining active compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks in chromatogram Degradation of this compoundCompare the chromatogram to a freshly prepared standard. The presence of new peaks, particularly with different retention times, suggests degradation. Review experimental conditions for exposure to high pH, excessive heat, light, or oxidizing agents.
Inconsistent experimental results Instability of this compound in the experimental mediumVerify the pH of all buffers and solutions used. Ensure they are not alkaline. Prepare fresh this compound solutions for each experiment, especially if the stability in your specific medium is unknown.
Precipitate formation in solution pH-dependent solubility or degradation product precipitationCheck the pH of the solution. Adjust to a more acidic pH if possible, while considering experimental constraints. Analyze the precipitate to determine if it is the parent drug or a degradation product.
Discoloration of the solution Photodegradation or oxidative degradationAlways protect this compound solutions from light by using amber vials or foil wrapping. Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation, especially for long-term storage.

Quantitative Data on this compound Degradation

The following table summarizes the degradation of this compound under various stress conditions as determined by forced degradation studies.

Stress Condition Reagent/Parameter Temperature Duration Observed Degradation Degradation Products (m/z)
Acidic Hydrolysis 5 N HCl90 °C6 hoursMinor Degradation149.002[2]
Alkaline Hydrolysis 5 N NaOH90 °C6 hoursSignificant Degradation 128.9315, 231.9315, 245.073[2]
Oxidative Degradation 30% H₂O₂Room Temperature24 hoursMinor Degradation-
Photodegradation UV LightAmbient-Minor Degradation-

Data synthesized from forced degradation studies. The m/z values represent the mass-to-charge ratio of degradation products identified by LC-MS/MS.[2]

Key Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution
  • Materials : this compound hydrochloride powder, sterile water for injection (or appropriate solvent), volumetric flask, magnetic stirrer, 0.22 µm syringe filter, sterile amber vials.

  • Procedure :

    • Weigh the required amount of this compound hydrochloride powder.

    • Dissolve the powder in a suitable volume of the chosen solvent in a volumetric flask.

    • Gently stir the solution until the powder is completely dissolved. Avoid vigorous vortexing to minimize oxygen introduction.

    • Check the pH of the solution and adjust to a slightly acidic pH (e.g., 5.0-6.0) if necessary, using dilute HCl or NaOH.

    • Filter the solution through a 0.22 µm syringe filter into a sterile amber vial.

    • Store the solution at 2-8 °C, protected from light.

    • For long-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20 °C or below.

Protocol 2: Stability Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound. Specific parameters may need optimization for your equipment and experimental conditions.

  • Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions :

    • Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase : A suitable mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to the acidic range) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate : Typically 1.0 mL/min.

    • Detection Wavelength : 252 nm.

    • Injection Volume : 20 µL.

  • Procedure :

    • Prepare a standard solution of this compound of known concentration.

    • Prepare your experimental sample containing this compound.

    • Inject the standard and sample solutions into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks or a decrease in the peak area of the parent this compound peak in your sample compared to the standard.

    • Quantify the amount of this compound and its degradation products by integrating the peak areas.

Visualizations

Carteolol_Degradation_Pathway cluster_conditions Stress Conditions This compound This compound Degradation Degradation Products This compound->Degradation Degrades to Base Alkaline pH (Most Significant) Base->Degradation causes Acid Acidic pH Acid->Degradation causes Oxidation Oxidizing Agents Oxidation->Degradation causes Light UV Light Light->Degradation causes

Caption: Factors leading to this compound degradation.

Experimental_Workflow start Start: Suspected This compound Degradation prep Prepare Fresh Standard and Experimental Sample start->prep hplc Analyze via Stability-Indicating HPLC Method prep->hplc data Compare Chromatograms: - New Peaks? - Reduced this compound Peak? hplc->data decision Degradation Confirmed? data->decision troubleshoot Troubleshoot Experimental Conditions (pH, Temp, Light) decision->troubleshoot Yes no_degradation No Degradation Detected decision->no_degradation No end End: Optimize Protocol troubleshoot->end

Caption: Workflow for investigating this compound degradation.

Signaling_Pathway This compound This compound BetaReceptor β-Adrenergic Receptor This compound->BetaReceptor Blocks AC Adenylyl Cyclase BetaReceptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Decreased Aqueous Humor Production) PKA->Response Leads to

References

Validation & Comparative

Carteolol vs. Timolol: A Comparative Analysis of Efficacy and Side Effects in Ocular Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of two leading beta-blockers for glaucoma management, this guide synthesizes clinical data on their intraocular pressure-lowering capabilities and systemic and local adverse effect profiles. Aimed at researchers, scientists, and drug development professionals, this analysis provides a detailed comparison to inform clinical and research decisions.

In the management of open-angle glaucoma and ocular hypertension, topical beta-adrenergic antagonists have long been a cornerstone of therapy. Among these, timolol has traditionally been the benchmark. However, carteolol, a nonselective beta-blocker with intrinsic sympathomimetic activity (ISA), offers a comparable efficacy in lowering intraocular pressure (IOP) with a potentially more favorable side effect profile. This guide provides a detailed comparative analysis of their efficacy, side effects, and underlying pharmacological mechanisms, supported by data from key clinical studies.

Efficacy in Intraocular Pressure Reduction

Both this compound and timolol are highly effective in reducing IOP. Multiple large-scale, randomized, double-masked clinical trials have demonstrated that this compound is as effective as timolol in lowering IOP in patients with primary open-angle glaucoma and ocular hypertension.[1][2][3]

A 12-week study involving 176 patients showed that this compound 1% reduced mean IOP from 25.0 mmHg to 19.5 mmHg, while timolol maleate 0.5% reduced it from 25.2 mmHg to 19.6 mmHg.[4] The difference in trough IOP reduction between the two drugs was not statistically significant.[4] Another multi-center, double-masked study confirmed that both drugs significantly reduced IOP over a one-year period with no significant difference between them.[5]

Efficacy Data: IOP Reduction This compound 1% Timolol 0.5% Study Details
Baseline Mean IOP (mmHg) 25.0 ± 0.325.2 ± 0.3176 patients with ocular hypertension or primary open-angle glaucoma over 12 weeks.[4]
Mean IOP after 12 Weeks (mmHg) 19.5 ± 0.319.6 ± 0.3176 patients with ocular hypertension or primary open-angle glaucoma over 12 weeks.[4]
Mean Difference in Trough IOP (mmHg) -0.14 (not significant)95% confidence limits, -0.97 to 0.70 mm Hg.[4]

Comparative Side Effect Profiles

While therapeutically similar in efficacy, this compound and timolol exhibit notable differences in their side effect profiles, particularly concerning systemic cardiovascular effects. This distinction is largely attributed to this compound's intrinsic sympathomimetic activity.

Systemic Side Effects

The most significant difference observed is the impact on heart rate. Timolol has been shown to cause a more pronounced decrease in heart rate, especially during nighttime, and a higher incidence of nocturnal bradycardia compared to this compound.[6] In one study, four times as many patients on timolol (18.4%) experienced bradycardia (heart rate < 60 bpm) from midnight to 4 AM compared to those on this compound (4.5%).[6] Overall cardiovascular adverse effects were also reported more frequently in the timolol group.[6]

Both medications have been associated with alterations in serum lipid profiles, including a decrease in total and HDL cholesterol and an increase in triglycerides.[7]

Systemic Side Effects This compound Timolol Key Findings
Nocturnal Bradycardia (HR < 60 bpm) 4.5% of patients18.4% of patientsSignificantly more frequent with timolol.[6]
Mean Nighttime Heart Rate Significantly above baselineSignificantly below baselineThis compound's ISA may mitigate nocturnal heart rate reduction.[6]
Overall Cardiovascular Adverse Events Lower incidenceHigher incidenceStatistically significant difference reported.[6]
Serum Lipid Profile Decreased total & HDL cholesterol, increased triglyceridesDecreased total & HDL cholesterol, increased triglyceridesSimilar effects observed for both drugs.[7]
Local Side Effects

In terms of ocular tolerance, some studies suggest an advantage for this compound. One double-masked study found significantly fewer patient reports of overall adverse events and specifically eye irritation with this compound compared to timolol.[1] However, other studies have reported minimal side effects with no significant difference in frequency or intensity between the two treatment groups.[5]

Local (Ocular) Side Effects This compound Timolol Key Findings
Eye Irritation Fewer reportsMore reportsA statistically significant difference was found in one study.[1]
Overall Ocular Symptoms Fewer reportsMore reportsOne study reported fewer ocular symptoms with this compound.[4]

Pharmacological Mechanisms and Signaling Pathways

Both this compound and timolol are nonselective beta-adrenergic antagonists that lower IOP by reducing the production of aqueous humor in the ciliary body.[8] They act by blocking beta-adrenergic receptors on the ciliary epithelium, which disrupts the downstream signaling cascade that promotes aqueous humor secretion.

The key difference lies in this compound's partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[9] This means that while it blocks the effects of potent endogenous catecholamines like epinephrine, it also provides a low level of beta-adrenergic stimulation. This ISA is thought to be responsible for its less pronounced effects on heart rate and other systemic parameters compared to pure antagonists like timolol.

cluster_0 Mechanism of Action of Ocular Beta-Blockers cluster_1 Drug Intervention Catecholamines Catecholamines (e.g., Epinephrine) Beta_Receptor Beta-Adrenergic Receptor (Ciliary Epithelium) Catecholamines->Beta_Receptor Binds to AC Adenylyl Cyclase Beta_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Ion_Transport Ion Transport (Na+, Cl-, HCO3-) PKA->Ion_Transport Phosphorylates channels Aqueous_Secretion Aqueous Humor Secretion Ion_Transport->Aqueous_Secretion Drives This compound This compound (with ISA) This compound->Beta_Receptor Blocks (partial agonist) Timolol Timolol (without ISA) Timolol->Beta_Receptor Blocks (antagonist)

Figure 1: Signaling pathway of aqueous humor production and the inhibitory action of this compound and timolol.

Experimental Protocols

The findings presented in this guide are based on randomized, double-masked, multicenter clinical trials, which are considered the gold standard for evaluating pharmaceutical interventions. A typical experimental workflow for such a trial is outlined below.

Key Methodological Components:
  • Study Design: Randomized, double-masked, parallel-group, or crossover design.[1][6]

  • Patient Population: Patients with primary open-angle glaucoma or ocular hypertension.[4][5] Inclusion and exclusion criteria are strictly defined.

  • Intervention: Administration of this compound (typically 1% or 2%) or timolol (typically 0.25% or 0.5%) eye drops, usually twice daily.[1][4]

  • Washout Period: A period where patients discontinue their previous glaucoma medication is often included before the study begins to establish a baseline IOP.[1]

  • Outcome Measures:

    • Primary: Change in intraocular pressure from baseline.

    • Secondary: Heart rate, blood pressure (often monitored over 24 hours), visual field analysis, and assessment of local and systemic adverse events through questionnaires and clinical examination.[1][5][6]

  • Statistical Analysis: Appropriate statistical methods are used to compare the treatment groups and determine the significance of any observed differences.

Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Washout Washout Period (Discontinuation of prior meds) Informed_Consent->Washout Baseline Baseline Measurement (IOP, HR, BP, Visual Field) Washout->Baseline Randomization Randomization Baseline->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Timolol) Randomization->Group_B Treatment Treatment Period (e.g., 12 weeks) Group_A->Treatment Group_B->Treatment Follow_up Follow-up Visits (e.g., Weeks 1, 4, 12) Treatment->Follow_up Data_Collection Data Collection (IOP, HR, BP, Adverse Events) Follow_up->Data_Collection Final_Assessment Final Assessment Data_Collection->Final_Assessment Statistical_Analysis Statistical Analysis Final_Assessment->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Figure 2: A typical experimental workflow for a comparative clinical trial of this compound and timolol.

Conclusion

The available evidence robustly supports that this compound is a potent IOP-lowering agent with efficacy comparable to that of timolol. The primary distinguishing feature of this compound is its intrinsic sympathomimetic activity, which appears to translate into a more favorable systemic safety profile, particularly with regard to cardiovascular effects such as nocturnal bradycardia. While both drugs are generally well-tolerated locally, some evidence suggests this compound may cause less ocular irritation. These factors make this compound a valuable alternative to timolol in the management of glaucoma, especially for patients with pre-existing cardiovascular concerns where systemic beta-blockade is a consideration. Further research may continue to elucidate the long-term comparative effects of these two important ocular hypotensive agents.

References

A Comparative Analysis of Carteolol and Betaxolol in Glaucoma Management

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of Carteolol and Betaxolol, two beta-adrenergic antagonists utilized in the management of glaucoma. This analysis is supported by experimental data on their efficacy, safety, and mechanisms of action.

Executive Summary

This compound and Betaxolol are established topical medications for lowering intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. While both effectively reduce IOP by decreasing aqueous humor production, they exhibit distinct pharmacological profiles that influence their clinical application. This compound is a non-selective beta-blocker possessing intrinsic sympathomimetic activity (ISA), whereas Betaxolol is a cardioselective beta-1 blocker. This fundamental difference in receptor selectivity and activity underlies their varying efficacy and side-effect profiles. Clinical evidence suggests that while both drugs significantly lower IOP, Betaxolol may be slightly less potent but offers a superior safety profile, particularly in patients with pulmonary conditions. Furthermore, preclinical studies indicate a potential neuroprotective role for Betaxolol, a characteristic not as well-defined for this compound.

Data Presentation

Efficacy in Intraocular Pressure (IOP) Reduction

A long-term, 7-year prospective comparative study provides valuable insights into the clinical efficacy of this compound and Betaxolol. While specific IOP reduction percentages at various time points were not presented in a tabular format in the primary literature reviewed, the study highlighted the long-term sustainability of treatment.

DrugInitial EfficacyLong-Term Treatment Continuation (at 7 years)Notes
This compound Significantly lowers IOP from untreated levels.[1]34% of eyes remained on monotherapy.[1]A non-selective beta-blocker with intrinsic sympathomimetic activity.
Betaxolol Significantly lowers IOP from untreated levels, though maximum effect may take up to 12 months.[1]29% of eyes remained on monotherapy.[1]A cardioselective beta-1 blocker.

It is important to note that in this 7-year study, the remainder of the patients required additional medication or trabeculectomy to control their IOP.[1]

Visual Field Progression

The same 7-year prospective study analyzed the effect of this compound and Betaxolol on visual field preservation.

DrugEffect on Visual FieldWithdrawals due to Field Loss
This compound No statistically significant improvement or deterioration over the 7-year period.[1]6 eyes were withdrawn due to continuing field loss despite IOP reduction.[1]
Betaxolol No statistically significant improvement or deterioration over the 7-year period.[1]5 eyes were withdrawn due to continuing field loss despite IOP reduction.[1]

A separate study on normal-tension glaucoma concluded that both Betaxolol and this compound have a protective effect on the visual field.[2]

Comparative Side Effect Profile

A pharmacovigilance study utilizing the FDA Adverse Event Reporting System (FAERS) provides data on the reporting odds ratio (ROR) for ocular pseudopemphigoid (OPP), a rare but serious side effect.

DrugReporting Odds Ratio (ROR) for Ocular Pseudopemphigoid (vs. other glaucoma drugs)
This compound 32.51[3][4]
Betaxolol 23.38[3][4]

This data suggests a higher reporting association of OPP with this compound compared to Betaxolol, although both are significantly associated with this adverse event. It is crucial to interpret ROR data with caution as it does not represent incidence rates. Other reported side effects for beta-blockers include bradycardia, bronchospasm, and dizziness.[5]

Mechanism of Action

Both this compound and Betaxolol lower IOP by reducing the production of aqueous humor from the ciliary body. This is achieved through the blockade of beta-adrenergic receptors in the ciliary epithelium.

  • This compound: As a non-selective beta-blocker, it antagonizes both beta-1 and beta-2 adrenergic receptors. Its intrinsic sympathomimetic activity (ISA) means it can also weakly stimulate these receptors, which may contribute to a reduced incidence of some systemic side effects like bradycardia compared to other non-selective beta-blockers.

  • Betaxolol: Being cardioselective, it primarily blocks beta-1 adrenergic receptors. This selectivity makes it a safer option for patients with pre-existing pulmonary conditions, as beta-2 receptor blockade in the lungs can lead to bronchoconstriction.[6]

Signaling Pathway for Aqueous Humor Production Inhibition

The binding of a beta-adrenergic agonist to its receptor on the ciliary epithelium activates a G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Increased cAMP levels are associated with increased aqueous humor production. Beta-blockers like this compound and Betaxolol antagonize this pathway, leading to reduced cAMP levels and consequently, decreased aqueous humor secretion. The beta-2 adrenergic receptor subtype has been identified as being predominantly involved in this process.[7][8]

cluster_membrane Cell Membrane Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-Protein G-Protein Beta-Adrenergic Receptor->G-Protein Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts Beta-Blocker (this compound/Betaxolol) Beta-Blocker (this compound/Betaxolol) Beta-Blocker (this compound/Betaxolol)->Beta-Adrenergic Receptor Blocks ATP ATP ATP->Adenylyl Cyclase Reduced Aqueous Humor Production Reduced Aqueous Humor Production cAMP->Reduced Aqueous Humor Production Leads to

Caption: Signaling pathway of beta-blockers in the ciliary epithelium.

Neuroprotective Effects

Experimental studies suggest a neuroprotective role for Betaxolol that is independent of its IOP-lowering effect. This is attributed to its ability to reduce sodium and calcium influx into neurons through direct interaction with their respective channels.[9] This action may protect retinal ganglion cells from excitotoxic damage. While some studies have explored the neuroprotective potential of other beta-blockers, the evidence for a similar effect with this compound is less established.

Experimental Protocols

Measurement of Intraocular Pressure in a Rabbit Glaucoma Model

Objective: To assess the IOP-lowering efficacy of test compounds in a normotensive or hypertensive rabbit model.

Methodology:

  • Animal Model: New Zealand White rabbits are commonly used. Ocular hypertension can be induced by methods such as the injection of alpha-chymotrypsin into the posterior chamber.

  • Acclimatization: Animals are acclimatized to the laboratory environment and handling procedures to minimize stress-induced IOP fluctuations.

  • Baseline IOP Measurement: Baseline IOP is measured using a calibrated tonometer (e.g., Tono-Pen, TonoVet) prior to drug administration. Measurements are typically taken at the same time each day to account for diurnal variations.

  • Drug Administration: A single drop of the test compound (e.g., this compound or Betaxolol solution) is instilled into the conjunctival sac of one eye, with the contralateral eye serving as a control.

  • Post-Treatment IOP Measurement: IOP is measured at various time points post-instillation (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, peak, and duration of action.

  • Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the IOP reduction.

Rabbit Model Selection Rabbit Model Selection Baseline IOP Measurement Baseline IOP Measurement Rabbit Model Selection->Baseline IOP Measurement Topical Drug Administration Topical Drug Administration Baseline IOP Measurement->Topical Drug Administration Post-Treatment IOP Monitoring Post-Treatment IOP Monitoring Topical Drug Administration->Post-Treatment IOP Monitoring Data Analysis Data Analysis Post-Treatment IOP Monitoring->Data Analysis

Caption: Experimental workflow for IOP measurement in a rabbit model.

Assessment of Retinal Ganglion Cell (RGC) Death in an Optic Nerve Crush Model

Objective: To evaluate the neuroprotective potential of a test compound by quantifying RGC survival after an induced optic nerve injury.

Methodology:

  • Animal Model: Adult rats or mice are used.

  • Retrograde Labeling of RGCs: A fluorescent tracer (e.g., Fluoro-Gold) is injected into the superior colliculi. The tracer is retrogradely transported by the axons of RGCs, labeling the cell bodies in the retina. This is typically done one week before the optic nerve crush.

  • Optic Nerve Crush: Under anesthesia, the optic nerve is exposed intraorbitally and crushed for a specific duration (e.g., 10 seconds) with fine forceps at a set distance from the globe.

  • Drug Administration: The test compound (e.g., this compound or Betaxolol) can be administered systemically or intravitreally before or after the optic nerve crush.

  • Tissue Processing: At a predetermined time point after the crush (e.g., 2 weeks), the animals are euthanized, and the retinas are dissected and prepared as whole mounts.

  • Quantification of RGC Survival: The whole-mounted retinas are examined under a fluorescence microscope. The number of fluorescently labeled RGCs is counted in standardized fields of view across the retina.

  • Data Analysis: The density of surviving RGCs in the treated group is compared to that in a vehicle-treated control group. Statistical analysis is performed to determine if the test compound provided significant neuroprotection.

Retrograde Labeling of RGCs Retrograde Labeling of RGCs Optic Nerve Crush Optic Nerve Crush Retrograde Labeling of RGCs->Optic Nerve Crush Drug Administration Drug Administration Optic Nerve Crush->Drug Administration Retinal Wholemount Preparation Retinal Wholemount Preparation Drug Administration->Retinal Wholemount Preparation RGC Quantification RGC Quantification Retinal Wholemount Preparation->RGC Quantification Statistical Analysis Statistical Analysis RGC Quantification->Statistical Analysis

Caption: Workflow for assessing RGC survival in an optic nerve crush model.

Conclusion

Both this compound and Betaxolol are effective in lowering intraocular pressure in glaucoma patients. The choice between these two agents often depends on the individual patient's systemic health profile. Betaxolol's cardioselectivity offers a significant advantage for patients with respiratory conditions. While long-term studies show comparable effects on visual field preservation, the potential for IOP-independent neuroprotection with Betaxolol warrants further investigation. Future research should focus on direct, long-term, head-to-head clinical trials to provide more definitive comparative data on IOP reduction percentages and the incidence of a broader range of side effects. Such studies will further refine the therapeutic positioning of these important anti-glaucoma medications.

References

Latanoprost vs. Carteolol: A Comparative Analysis of Intraocular Pressure Reduction

Author: BenchChem Technical Support Team. Date: November 2025

In the management of glaucoma and ocular hypertension, the reduction of intraocular pressure (IOP) remains the primary therapeutic goal. This guide provides a detailed comparison of the IOP-lowering effects of two widely used ophthalmic agents: Latanoprost, a prostaglandin F2α analogue, and Carteolol, a non-selective beta-adrenergic blocker. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of clinical data, experimental methodologies, and mechanistic insights.

Mechanism of Action

The distinct pharmacological classes of Latanoprost and this compound dictate their different mechanisms for reducing IOP. Latanoprost primarily enhances the outflow of aqueous humor, while this compound works by decreasing its production.

Latanoprost: As a prostaglandin F2α analogue, latanoprost is a selective prostanoid FP receptor agonist. Its primary mechanism involves increasing the uveoscleral outflow of aqueous humor. This is achieved by remodeling the extracellular matrix of the ciliary muscle, which reduces hydraulic resistance and facilitates fluid drainage from the eye.

G cluster_membrane Cell Membrane cluster_cell Ciliary Muscle Cell Latanoprost Latanoprost FP_Receptor Prostanoid FP Receptor Latanoprost->FP_Receptor binds G_Protein Gq/11 Protein Activation FP_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC MAPK MAP Kinase Pathway PKC->MAPK MMPs ↑ MMPs Expression (MMP-1, -3, -9) MAPK->MMPs ECM Extracellular Matrix Remodeling MMPs->ECM Outflow Increased Uveoscleral Outflow ECM->Outflow

Caption: Latanoprost signaling pathway for increasing aqueous outflow.

This compound: this compound is a non-selective β-adrenergic receptor antagonist. It lowers IOP by blocking β1 and β2 receptors in the ciliary body epithelium. This action inhibits the enzyme adenylyl cyclase, leading to reduced production of cyclic AMP (cAMP) and a subsequent decrease in aqueous humor secretion into the anterior chamber of the eye.

G cluster_membrane Cell Membrane cluster_cell Ciliary Epithelial Cell This compound This compound Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor blocks AC Adenylyl Cyclase Beta_Receptor->AC inhibits cAMP ↓ cAMP Production AC->cAMP conversion ATP ATP PKA ↓ Protein Kinase A (PKA) cAMP->PKA Secretion Decreased Aqueous Humor Secretion PKA->Secretion

Caption: this compound signaling pathway for reducing aqueous production.

Comparative Efficacy in IOP Reduction

Clinical studies have directly compared the efficacy of latanoprost and this compound in various patient populations. The data consistently demonstrates that while both drugs effectively lower IOP, their performance can differ depending on the specific glaucoma subtype and baseline IOP.

Data from Clinical Trials

The following tables summarize quantitative data from key comparative studies.

Table 1: Comparison in Normal Tension Glaucoma (NTG)

This study compared latanoprost (0.005% once daily) with this compound (2% twice daily) over a 3-month period in patients with NTG.

ParameterLatanoprost (n=20)This compound (n=18)p-value
Baseline Mean Diurnal IOP (mmHg ± SD) 15.2 ± 2.215.4 ± 1.8-
Post-Treatment Mean Diurnal IOP (mmHg ± SD) 13.6 ± 1.514.8 ± 1.70.030
Mean IOP Reduction (mmHg) 1.60.6<0.001 (Latanoprost)
0.11 (this compound)
Percentage IOP Reduction 10.5%3.9%-
Data sourced from Takeuchi et al., 2003.[1]

In patients with NTG, latanoprost demonstrated a statistically significant reduction in mean diurnal IOP from baseline, whereas the reduction with this compound was not significant.[1] Latanoprost was found to be more effective than this compound in lowering IOP throughout the day, particularly during the late night and early morning hours.[1]

Table 2: Comparison in Primary Open-Angle Glaucoma (POAG)

A recent study evaluated the IOP-lowering effects of latanoprost (0.005% once daily) and this compound (2% once daily) over three months in newly diagnosed POAG patients.

ParameterLatanoprost (n=52 eyes)This compound (n=46 eyes)p-value
Mean IOP Decrease (mmHg) 7.05.80.133
Data sourced from Lestak et al., 2024.[2]

In this POAG cohort, latanoprost produced a greater mean IOP reduction than this compound, although the difference did not reach statistical significance.[2]

Table 3: Latanoprost vs. This compound Combination Therapy in Glaucoma/Ocular Hypertension

This study compared latanoprost monotherapy (0.005% once daily) with a combination of this compound (2% twice daily) and pilocarpine (2% twice daily) over three months.

ParameterLatanoprost (n=32 eyes)This compound + Pilocarpine (n=32 eyes)p-value
Baseline Mean Diurnal IOP (mmHg ± SD) 25.1 ± 3.125.5 ± 2.5-
Post-Treatment Mean Diurnal IOP (mmHg ± SD) 17.9 ± 2.418.1 ± 2.60.51
Mean IOP Reduction (mmHg ± SD) 7.2 ± 2.57.4 ± 2.70.51
Percentage IOP Reduction 28.7%29.0%-
Data sourced from Ozdemir & Ozdemir, 2003.[3]

In patients with higher baseline IOPs, latanoprost monotherapy was found to be at least as effective as the this compound-pilocarpine combination in reducing mean diurnal IOP.[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below is the experimental protocol from a key comparative study.

Protocol: Comparison in Normal Tension Glaucoma (Takeuchi et al., 2003)

This study was designed as a randomized clinical trial to compare the effects of latanoprost and this compound on 24-hour diurnal IOP variation in patients with NTG.[1]

  • Patient Population: The study included 38 patients diagnosed with NTG.

  • Inclusion Criteria: Patients with NTG were enrolled.

  • Study Design: A randomized assignment to one of two treatment groups.

  • Washout Period: A pre-treatment measurement of 24-hour diurnal IOP was conducted.

  • Treatment Arms:

    • Latanoprost Group (n=20): Received 0.005% latanoprost ophthalmic solution once daily at 08:00.

    • This compound Group (n=18): Received 2% this compound ophthalmic solution twice daily at 08:00 and 20:00.

  • Treatment Duration: At least three months of monotherapy.

  • Primary Efficacy Endpoint: Measurement of 24-hour diurnal IOP variation after the treatment period. IOP was measured eight times every three hours, starting at 15:00, using a Goldmann applanation tonometer with the patient in a sitting position.[1]

  • Statistical Analysis: The mean diurnal IOP (average of all time points) and the IOP at each specific time point were compared between the two groups.[1]

G cluster_arms Treatment Arms (≥3 Months) start Patient Recruitment (Normal Tension Glaucoma) baseline Baseline 24-Hour Diurnal IOP Measurement start->baseline random Randomization baseline->random latanoprost Latanoprost Group (0.005% once daily) random->latanoprost Group 1 This compound This compound Group (2% twice daily) random->this compound Group 2 followup Post-Treatment 24-Hour Diurnal IOP Measurement latanoprost->followup This compound->followup analysis Data Analysis: Compare Mean Diurnal IOP and Time-Point IOPs followup->analysis end Conclusion analysis->end

Caption: Experimental workflow for the comparative NTG clinical trial.

Adverse Effects and Safety Profile

Both medications are generally well-tolerated, but they are associated with different side effect profiles.

  • Latanoprost: Common ocular side effects include conjunctival hyperemia, stinging or itching, and changes in eyelash length and thickness. A notable side effect is the potential for increased brown pigmentation of the iris, which may be permanent. Systemic side effects are rare.

  • This compound: Ocular side effects can include transient burning, stinging, and blurred vision.[3] As a beta-blocker, systemic absorption can lead to cardiovascular effects such as bradycardia (slowed heart rate) and bronchospasm, particularly in susceptible individuals.[4] One study noted that adverse effects like decreased visual acuity, blurred vision, and headache were more common in a this compound-containing treatment group compared to latanoprost monotherapy.[3]

Conclusion

Both latanoprost and this compound are effective at lowering intraocular pressure, a critical factor in managing glaucoma.

  • Efficacy: Clinical evidence suggests that latanoprost may offer a more potent and consistent IOP reduction compared to this compound, particularly in maintaining lower pressures over a 24-hour period.[1] In patients with newly diagnosed POAG, latanoprost showed a trend towards greater mean IOP reduction.[2] In cases of higher baseline IOP, latanoprost monotherapy has demonstrated efficacy comparable to a combination therapy containing this compound.[3]

  • Mechanism: Their distinct mechanisms of action—latanoprost increasing uveoscleral outflow and this compound decreasing aqueous humor production—provide different therapeutic approaches. These differences can be leveraged in clinical practice, including their use in fixed-combination therapies.

  • Patient Population: The superior performance of latanoprost was particularly evident in patients with Normal Tension Glaucoma.[1]

For drug development professionals, the data underscores the robust efficacy of prostaglandin analogues like latanoprost. The differing mechanisms also highlight potential pathways for developing novel combination therapies that target both aqueous outflow and production for synergistic IOP reduction.

References

A Comparative Meta-Analysis of Carteolol in the Management of Ocular Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Carteolol's Efficacy and Safety Profile Against Key Alternatives in Treating Elevated Intraocular Pressure.

This guide provides a meta-analysis of clinical trial data on this compound, a non-selective beta-adrenergic antagonist, for the treatment of ocular hypertension. By summarizing quantitative data from multiple studies, this document offers a direct comparison of this compound with other commonly prescribed ocular hypotensive agents, including the beta-blocker timolol and the prostaglandin analogs latanoprost and travoprost. Detailed experimental protocols are provided to ensure a clear understanding of the cited evidence.

Mechanism of Action: Reducing Aqueous Humor Production

This compound hydrochloride reduces intraocular pressure (IOP) by acting as a non-selective beta-adrenergic receptor antagonist in the ciliary body of the eye. This blockade leads to a decrease in the production of aqueous humor, the fluid that fills the anterior chamber of the eye. The reduction in aqueous humor inflow results in a lowering of IOP.[1][2]

Below is a diagram illustrating the signaling pathway of this compound in the ciliary epithelium.

cluster_0 Ciliary Epithelium Beta-adrenergic_Receptor Beta-adrenergic Receptor G_Protein G-Protein Beta-adrenergic_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP Protein_Kinase_A Protein Kinase A cAMP->Protein_Kinase_A Activates Aqueous_Humor_Production Aqueous Humor Production Protein_Kinase_A->Aqueous_Humor_Production Stimulates This compound This compound This compound->Beta-adrenergic_Receptor Blocks

This compound's Mechanism of Action

Comparative Efficacy in Intraocular Pressure Reduction

Clinical trials have consistently demonstrated the efficacy of this compound in lowering IOP in patients with ocular hypertension and open-angle glaucoma. The following tables summarize the comparative performance of this compound against other leading treatments.

Table 1: this compound vs. Timolol
Study This compound Formulation Timolol Formulation Mean IOP Reduction from Baseline (this compound) Mean IOP Reduction from Baseline (Timolol)
Stewart et al. (1997)[3]1% twice daily0.5% twice daily5.5 mmHg5.6 mmHg
Scoville et al. (1988)[4]1% twice daily0.25% twice dailyNot specified, but stated as effective as timolol.Not specified.
Tascintan et al. (2000)[5]2% twice daily0.5% twice dailyNot statistically different from timolol.Not statistically different from this compound.
Table 2: this compound vs. Prostaglandin Analogs
Study This compound Formulation Comparator Drug Mean IOP Reduction from Baseline (this compound) Mean IOP Reduction from Baseline (Comparator)
Diestelhorst et al. (1998)[6]2% this compound with 2% pilocarpine twice dailyLatanoprost 0.005% once daily7.4 mmHg (29%)7.2 mmHg (28.7%)
Chen et al. (2012)[7]2% twice dailyTravoprost 0.004% once daily4.0 mmHg6.09 mmHg

Safety and Tolerability Profile

This compound is generally well-tolerated. Ocular side effects are typically mild and transient. Systemic side effects are less common due to the topical route of administration.

Table 3: Comparative Adverse Events
Comparison Common Adverse Events with this compound Key Differences in Adverse Events
vs. Timolol Ocular irritationSignificantly fewer patients reported overall adverse events and eye irritation with this compound compared to timolol.[4] Bradycardia was reported more frequently with timolol.[3]
vs. Latanoprost Not directly compared in monotherapy. In combination with pilocarpine, decreased visual acuity, blurred vision, and headache were more frequent than with latanoprost monotherapy.[6]Latanoprost is associated with side effects such as iris color change and eyelash growth, which are not characteristic of beta-blockers like this compound.
vs. Travoprost Not detailed in the comparative study.Prostaglandin analogs like travoprost are commonly associated with conjunctival hyperemia.

Experimental Protocols of Cited Clinical Trials

To provide a clear context for the presented data, this section outlines the methodologies of the key clinical trials cited in this guide.

A Typical Clinical Trial Workflow for Ocular Hypertension

The following diagram illustrates a generalized workflow for a randomized controlled trial investigating treatments for ocular hypertension.

Patient_Recruitment Patient Recruitment (Ocular Hypertension Diagnosis) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Exclusion Baseline_Visit Baseline Visit (IOP Measurement, Medical History) Inclusion_Exclusion->Baseline_Visit Eligible Screen_Failure Screen_Failure Inclusion_Exclusion->Screen_Failure Not Eligible Randomization Randomization Baseline_Visit->Randomization Treatment_Group_A Treatment Group A (e.g., this compound) Randomization->Treatment_Group_A Treatment_Group_B Treatment Group B (e.g., Comparator Drug) Randomization->Treatment_Group_B Follow_Up_Visits Follow-Up Visits (e.g., Week 1, 4, 12) - IOP Measurement - Adverse Event Monitoring Treatment_Group_A->Follow_Up_Visits Treatment_Group_B->Follow_Up_Visits Data_Analysis Data Analysis (Efficacy and Safety) Follow_Up_Visits->Data_Analysis

Generalized Clinical Trial Workflow
Detailed Methodologies

  • Stewart et al. (1997): this compound vs. Timolol [3]

    • Design: Randomized, double-masked, multicenter, parallel-group, active-control comparison trial.

    • Participants: 176 patients with ocular hypertension or primary open-angle glaucoma.

    • Intervention: this compound 1% twice daily versus timolol maleate 0.5% solution twice daily for 3 months.

    • Primary Outcome: Intraocular pressure measurement.

    • Key Assessments: Trough IOP, pulse, and blood pressure were measured. Ocular and systemic signs and symptoms were recorded.

  • Scoville et al. (1988): this compound vs. Timolol [4]

    • Design: Double-masked study.

    • Participants: 98 patients with ocular hypertension previously treated with timolol.

    • Intervention: Following a one-week washout period, patients received either timolol 0.25% or this compound 1% twice daily for one month.

    • Primary Outcome: Intraocular pressure.

    • Key Assessments: IOP was measured at baseline and after one and four weeks. Fundus appearance, external eye, visual fields, tear secretion, blood pressure, and pulse were recorded. Adverse symptoms were elicited via a questionnaire.

  • Diestelhorst et al. (1998): Latanoprost vs. This compound-Pilocarpine Combination [6]

    • Design: Masked, randomized, prospective trial.

    • Participants: 51 patients (64 eyes) with newly diagnosed glaucoma or ocular hypertension.

    • Intervention: Latanoprost 0.005% once daily versus a combination of this compound 2% twice daily and pilocarpine 2% twice daily.

    • Primary Outcome: Mean diurnal intraocular pressure.

    • Key Assessments: IOP was measured at baseline, week 2, week 4, and month 3.

  • Chen et al. (2012): Travoprost vs. This compound [7]

    • Design: Clinical case-control trial.

    • Participants: 52 patients with ocular hypertension after laser peripheral iridotomy or trabeculectomy for primary angle-closure glaucoma.

    • Intervention: Travoprost 0.004% once daily (n=24) versus this compound 2% twice daily (n=28).

    • Primary Outcome: Intraocular pressure lowering effect.

    • Key Assessments: IOP was measured by Goldmann tonometer before and after treatment.

Logical Relationships in Treatment Selection

The choice of initial and subsequent therapies for ocular hypertension depends on various factors including patient characteristics, desired IOP reduction, and tolerability. The following diagram illustrates the logical relationships between different treatment options.

Diagnosis Diagnosis of Ocular Hypertension Initial_Monotherapy Initial Monotherapy Diagnosis->Initial_Monotherapy Prostaglandin_Analog Prostaglandin Analog (e.g., Latanoprost, Travoprost) Initial_Monotherapy->Prostaglandin_Analog Beta_Blocker Beta-Blocker (e.g., this compound, Timolol) Initial_Monotherapy->Beta_Blocker Alpha_Agonist Alpha-2 Agonist (e.g., Brimonidine) Initial_Monotherapy->Alpha_Agonist Carbonic_Anhydrase_Inhibitor Carbonic Anhydrase Inhibitor (e.g., Dorzolamide) Initial_Monotherapy->Carbonic_Anhydrase_Inhibitor IOP_Target_Reached IOP Target Reached? Prostaglandin_Analog->IOP_Target_Reached Beta_Blocker->IOP_Target_Reached Alpha_Agonist->IOP_Target_Reached Carbonic_Anhydrase_Inhibitor->IOP_Target_Reached Continue_Monitoring Continue Monitoring IOP_Target_Reached->Continue_Monitoring Yes Adjunctive_Therapy Consider Adjunctive Therapy or Switch Monotherapy IOP_Target_Reached->Adjunctive_Therapy No Fixed_Combination Fixed-Dose Combination Adjunctive_Therapy->Fixed_Combination Multiple_Monotherapies Multiple Monotherapies Adjunctive_Therapy->Multiple_Monotherapies

Treatment Algorithm for Ocular Hypertension

Conclusion

This compound is an effective and well-tolerated treatment for ocular hypertension, demonstrating comparable efficacy in IOP reduction to other beta-blockers like timolol.[3][4][5][8] Clinical evidence suggests that this compound may offer a superior safety profile in terms of ocular comfort and certain systemic side effects compared to timolol.[3][4] Prostaglandin analogs, such as latanoprost and travoprost, may provide greater IOP reduction than this compound in some patient populations.[7] The selection of an appropriate therapeutic agent should be individualized based on the target IOP, patient comorbidities, and potential for adverse effects. This meta-analysis provides a consolidated overview of the existing clinical trial data to aid researchers and drug development professionals in their understanding of this compound's position in the therapeutic landscape of ocular hypertension.

References

Unveiling the Neuroprotective Potential of Carteolol in Retinal Ganglion Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of Carteolol and other leading glaucoma medications on retinal ganglion cells (RGCs). By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document serves as a valuable resource for evaluating therapeutic strategies aimed at preserving vision in glaucoma.

Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells. While lowering intraocular pressure (IOP) is the primary treatment, there is a growing focus on neuroprotective therapies that directly target RGC survival. This guide delves into the evidence supporting the neuroprotective claims of this compound, a non-selective beta-blocker, and compares its performance with three other widely used glaucoma drugs: Timolol (a non-selective beta-blocker), Brimonidine (an alpha-2 adrenergic agonist), and Latanoprost (a prostaglandin analog).

Comparative Efficacy in Retinal Ganglion Cell Survival

Table 1: Neuroprotective Effect of Timolol on Retinal Ganglion Cells

Experimental ModelAnimal ModelDurationTreatmentRGC Survival/DensityKey Finding
Neurotrophic Factor WithdrawalRat10 daysTimolol (250 µM)58.3% survivalTimolol significantly improved RGC survival after the withdrawal of essential growth factors[1].
Neurotrophic Factor WithdrawalRat10 daysTimolol (500 µM)61% survivalA higher concentration of Timolol resulted in a greater survival rate of RGCs[1].
Experimental GlaucomaRat14 daysTimolol (0.5% topical)No significant difference in RGC number compared to the control eyeTimolol demonstrated neuroprotective properties for RGCs exposed to elevated IOP[2].
Glutamate-induced toxicityRat RGC cultures3 daysTimolol (1 µM)Markedly reduced neuronal cell deathTimolol was effective against glutamate-induced neuronal damage in vitro[3].

Table 2: Neuroprotective Effect of Brimonidine on Retinal Ganglion Cells

Experimental ModelAnimal ModelDurationTreatmentRGC Survival/DensityKey Finding
Optic Nerve CrushRat4 weeksBrimonidine (1 mg/kg, intraperitoneal)61.0% ± 6.0% survivalBrimonidine treatment was associated with a higher survival rate of RGCs compared to the control group (53.5% ± 8.0%)
Laser-induced chronic ocular hypertensionRat3 weeksBrimonidine (1 mg/kg/day)85% survival (15% cell loss)Brimonidine significantly reduced the progressive loss of ganglion cells compared to the control (33% cell loss)[4].
Experimental GlaucomaRat12 weeksBrimonidine (intraperitoneal)103.7% ± 2.7% survivalBrimonidine exerted a neuroprotective effect independent of IOP reduction.
Optic Nerve CrushMouse2 weeksBrimonidine (systemic)Significantly reduced cell death in a model of excessive oxidative stressBrimonidine enhances the survival of RGCs under conditions of high oxidative stress[5].

Table 3: Neuroprotective Effect of Latanoprost on Retinal Ganglion Cells

Experimental ModelAnimal ModelDurationTreatmentRGC Survival/DensityKey Finding
Experimental GlaucomaRat12 weeksLatanoprost (topical)94.7% ± 3.7% survivalLatanoprost treatment resulted in a high rate of RGC survival in a glaucoma model.
NMDA-induced excitotoxicityRat7 daysLatanoprost (30 pmol, intravitreal)846 ± 178 cells/mm²Latanoprost significantly increased the number of surviving RGCs compared to the vehicle control (556 ± 122 cells/mm²)[6].
Optic Nerve AxotomyRat10 daysLatanoprost (0.3 pmol, intravitreal)815 ± 239 cells/mm²Latanoprost demonstrated a significant neuroprotective effect even at a low dose compared to the control (462 ± 75 cells/mm²)[6].

This compound: Indirect Evidence of Neuroprotection

While direct quantitative data on RGC survival for this compound is limited, several studies provide indirect evidence of its neuroprotective potential, primarily through its antioxidant properties.

Table 4: Indirect Evidence of this compound's Neuroprotective Effects

Experimental ModelOutcome MeasuredKey Finding
Visible light-induced retinal damagemRNA levels of antioxidant enzymesThis compound significantly upregulated the mRNA levels of thioredoxin 1 and glutathione peroxidase 1, enhancing the antioxidative potential of the retina[7].
BSO/glutamate-induced oxidative stress in vitroCaspase-3/7 activity and ROS productionThis compound significantly inhibited cell death and reduced caspase-3/7 activity and the production of reactive oxygen species (ROS)[7].

It is important to note that one study on hypoxia-induced RGC death did not find a neuroprotective effect with this compound, while other beta-blockers like Betaxolol, Nipradilol, and Timolol did show protective effects. This suggests that the neuroprotective mechanism of beta-blockers may not be a class effect and can vary depending on the specific agent and the nature of the cellular stress.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in key studies cited in this guide.

Neurotrophic Factor Withdrawal Model (Timolol)

  • Cell Culture: Purified RGCs were isolated from postnatal day 7 rat retinas and cultured in a neurobasal medium supplemented with various growth factors, including brain-derived neurotrophic factor (BDNF) and ciliary neurotrophic factor (CNTF).

  • Treatment: After an initial incubation period, the growth medium was replaced with a medium lacking BDNF and CNTF but containing varying concentrations of Timolol or a control solution.

  • Analysis: After 10 days of neurotrophic factor withdrawal, cell viability was assessed using a LIVE/DEAD Viability/Cytotoxicity Kit, and the percentage of living cells was calculated[1].

Optic Nerve Crush Model (Brimonidine)

  • Animal Model: Adult Sprague-Dawley rats were used.

  • Procedure: The right optic nerve of each animal was crushed for 60 seconds using a microclip.

  • Treatment: Animals received intraperitoneal injections of Brimonidine (1 mg/kg) or saline one hour before the optic nerve crush and daily thereafter.

  • Analysis: After 23 days, RGCs were retrogradely labeled with Fluorogold injected into the superior colliculus. Four weeks after the crush, the animals were sacrificed, and the density of surviving RGCs in retinal flat mounts was determined.

Experimental Glaucoma Model (Brimonidine and Latanoprost)

  • Animal Model: Rats were used to induce experimental glaucoma.

  • Procedure: Elevated IOP was induced by episcleral vein cauterization.

  • Treatment: Animals received either intraperitoneal injections of Brimonidine or topical application of Latanoprost.

  • Analysis: After 12 weeks, RGCs were retrogradely labeled with Fluorogold, and the density of surviving RGCs was analyzed in retinal flat mounts.

Visible Light-Induced Retinal Damage Model (this compound)

  • Animal Model: Dark-adapted pigmented rats were used.

  • Procedure: Animals were exposed to visible light to induce retinal damage.

  • Treatment: Rats were pre-treated with topical this compound ophthalmic solution or saline.

  • Analysis: The effects on the electroretinogram (ERG), retinal morphology, oxidative stress markers, and the expression of antioxidant enzyme mRNAs were determined[7].

Signaling Pathways in Retinal Ganglion Cell Neuroprotection

Understanding the molecular mechanisms underlying the neuroprotective effects of these drugs is essential for targeted drug development. The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the neuroprotection of RGCs by this compound, Timolol, Brimonidine, and Latanoprost.

Carteolol_Neuroprotection_Pathway *Pathway suggested by studies on Carvedilol, a similar non-selective beta-blocker. Oxidative_Stress Oxidative Stress (e.g., light damage) This compound This compound ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS generates Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (Thioredoxin 1, GPx1) This compound->Antioxidant_Enzymes induces ASK1_p38_MAPK ASK1-p38 MAPK Pathway* This compound->ASK1_p38_MAPK inhibits* RGC_Survival RGC Survival Antioxidant_Enzymes->ROS ROS->ASK1_p38_MAPK activates Apoptosis Apoptosis ASK1_p38_MAPK->Apoptosis promotes

Caption: this compound's Proposed Neuroprotective Pathway

Timolol_Neuroprotection_Pathway RGC_Stress RGC Stress (e.g., neurotrophin withdrawal) Timolol Timolol Apoptosis Apoptosis RGC_Stress->Apoptosis induces BDNF Upregulation of Brain-Derived Neurotrophic Factor (BDNF) Timolol->BDNF stimulates RGC_Survival RGC Survival TrkB TrkB Receptor Activation BDNF->TrkB binds to Anti_Apoptotic Anti-Apoptotic Signaling TrkB->Anti_Apoptotic activates Anti_Apoptotic->Apoptosis inhibits

Caption: Timolol's Neuroprotective Signaling Pathway

Brimonidine_Neuroprotection_Pathway RGC_Injury RGC Injury Brimonidine Brimonidine p38_MAPK p38 MAPK Pathway RGC_Injury->p38_MAPK activates Alpha2_Receptor α2-Adrenergic Receptor Brimonidine->Alpha2_Receptor activates Brimonidine->p38_MAPK inhibits Akt_Pathway Akt Signaling Pathway Alpha2_Receptor->Akt_Pathway activates Anti_Apoptotic Anti-Apoptotic Factors Akt_Pathway->Anti_Apoptotic upregulates Pro_Apoptotic Pro-Apoptotic Factors p38_MAPK->Pro_Apoptotic upregulates RGC_Survival RGC Survival Anti_Apoptotic->RGC_Survival promotes

Caption: Brimonidine's Neuroprotective Signaling Cascade

Latanoprost_Neuroprotection_Pathway Cellular_Stress Cellular Stress (e.g., Hypoxia) Latanoprost Latanoprost Apoptosis_Inhibition Inhibition of Apoptosis Cellular_Stress->Apoptosis_Inhibition induces apoptosis PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Latanoprost->PI3K_Akt_mTOR activates NF_kB NF-κB Signaling Latanoprost->NF_kB activates Neurite_Outgrowth Neurite Outgrowth PI3K_Akt_mTOR->Neurite_Outgrowth promotes NF_kB->Apoptosis_Inhibition promotes RGC_Survival RGC Survival Neurite_Outgrowth->RGC_Survival contributes to Apoptosis_Inhibition->RGC_Survival leads to

Caption: Latanoprost's Dual Neuroprotective Pathways

Conclusion

The evidence presented in this guide highlights the distinct neuroprotective profiles of this compound, Timolol, Brimonidine, and Latanoprost. While Brimonidine and Latanoprost have demonstrated direct and robust neuroprotective effects on RGC survival in various experimental models, the evidence for Timolol is also significant, particularly in models of neurotrophic factor deprivation.

This compound's neuroprotective capacity appears to be primarily linked to its antioxidant properties, which can mitigate cellular damage induced by oxidative stress. However, the lack of direct comparative studies on RGC survival makes it challenging to definitively rank its efficacy against the other agents. The finding that its neuroprotective effect may be context-dependent (i.e., not observed in a hypoxia model) underscores the need for further research to elucidate its precise mechanisms of action and its full therapeutic potential.

For researchers and drug development professionals, this comparative guide underscores the importance of considering multiple mechanisms of neuroprotection. The distinct signaling pathways activated by these different classes of drugs suggest that combination therapies or the development of multi-target agents could offer enhanced neuroprotective benefits for glaucoma patients. Future studies directly comparing these four agents in standardized models of RGC degeneration are warranted to provide a clearer picture of their relative efficacies and to guide the development of next-generation neuroprotective therapies.

References

Carteolol vs. Other Non-Selective Beta-Blockers: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of carteolol, a non-selective beta-adrenergic antagonist, with other agents in its class. A key distinguishing feature of this compound is its intrinsic sympathomimetic activity (ISA), which contributes to a unique clinical profile. This document summarizes key experimental data, outlines methodologies from pivotal studies, and visualizes relevant biological pathways to facilitate an objective assessment for research and development purposes.

Efficacy in Ocular Hypertension and Glaucoma

This compound is extensively studied for its efficacy in reducing intraocular pressure (IOP) in patients with ocular hypertension and chronic open-angle glaucoma. Its performance is comparable to other widely used non-selective beta-blockers, most notably timolol.

Key Findings:

  • Equivalent IOP Reduction: Multiple clinical trials have demonstrated that this compound (1% and 2% solutions) is as effective as timolol (0.25% and 0.5% solutions) in lowering IOP.[1][2][3][4] Both medications achieve a significant reduction in IOP from baseline.[3][4]

  • Favorable Side Effect Profile: A significant advantage of this compound lies in its tolerability. Studies consistently report a lower incidence of ocular irritation, such as stinging and burning, compared to timolol.[1] Furthermore, this compound has been associated with fewer systemic cardiovascular side effects, including a reduced risk of bradycardia (slowing of the heart rate), which is attributed to its intrinsic sympathomimetic activity.[2][5]

  • Nocturnal Hemodynamics: Investigations into nocturnal cardiovascular effects have shown that timolol can cause a significant decrease in heart rate during the night, whereas the pulse rate in patients treated with this compound may remain closer to baseline.[5]

Comparative Data: Intraocular Pressure Reduction
Drug/DosageBaseline IOP (mmHg)Post-treatment IOP (mmHg)Mean Difference (mmHg)Study DurationReference
This compound 1%25.0 ± 0.319.5 ± 0.3-5.512 weeks[2]
Timolol 0.5%25.2 ± 0.319.6 ± 0.3-5.612 weeks[2]
This compound 1%Not specified in abstractSignificant reductionNot specified1 month[1]
Timolol 0.25%Not specified in abstractSignificant reductionNot specified1 month[1]
This compound 1% & 2%Not specified in abstractSignificant reductionNo significant difference between groups3 months[4]
Timolol 0.5%Not specified in abstractSignificant reductionNo significant difference between groups3 months[4]
Experimental Protocol: Double-Masked, Randomized Controlled Trial for Ocular Hypertension

A representative experimental design to compare the efficacy of this compound and timolol in ocular hypertension is a double-masked, randomized, multicenter, parallel-group trial.[2]

Methodology:

  • Patient Population: Patients with a diagnosis of ocular hypertension or primary open-angle glaucoma are recruited. Key inclusion criteria often include a baseline IOP above a certain threshold (e.g., >22 mmHg).

  • Washout Period: A washout period of one to four weeks is typically implemented, during which patients discontinue their current IOP-lowering medications.

  • Randomization: Patients are randomly assigned to receive either this compound or the comparator non-selective beta-blocker (e.g., timolol) in a double-masked fashion, meaning neither the investigators nor the patients know which treatment is being administered.

  • Treatment Regimen: The assigned eye drops are administered topically, usually twice daily, for a predetermined study duration (e.g., 3 months).[2][4]

  • Efficacy Assessment: The primary efficacy endpoint is the change in IOP from baseline to the end of the treatment period. IOP is measured at standardized time points.

  • Safety Assessment: Safety and tolerability are assessed by monitoring adverse events, including ocular symptoms (e.g., irritation, redness) and systemic effects (e.g., changes in heart rate and blood pressure).[1][2]

G cluster_protocol Experimental Workflow: Ocular Hypertension Trial start Patient Recruitment (Ocular Hypertension/Glaucoma) washout Washout Period (Discontinuation of prior IOP medication) start->washout randomization Randomization washout->randomization carteolol_arm Treatment Arm: This compound Eye Drops randomization->carteolol_arm Group A comparator_arm Treatment Arm: Comparator Beta-Blocker Eye Drops randomization->comparator_arm Group B treatment_period Treatment Period (e.g., 3 months, twice-daily dosing) carteolol_arm->treatment_period comparator_arm->treatment_period efficacy_assessment Efficacy Assessment: - Intraocular Pressure Measurement treatment_period->efficacy_assessment safety_assessment Safety Assessment: - Adverse Event Monitoring - Heart Rate & Blood Pressure treatment_period->safety_assessment end Data Analysis & Comparison efficacy_assessment->end safety_assessment->end

Experimental workflow for a comparative clinical trial.

Efficacy in Systemic Conditions: Angina Pectoris and Hypertension

While more extensively studied for ophthalmic use, this compound has also been evaluated for systemic conditions such as stable angina pectoris and essential hypertension.

Angina Pectoris

In the treatment of stable angina pectoris, this compound has demonstrated efficacy in improving exercise tolerance and reducing angina frequency, comparable to other non-selective beta-blockers like nadolol. A key difference observed is the effect on resting heart rate.

Key Findings:

  • Similar Antianginal Efficacy: this compound and nadolol have shown no statistically significant differences in improving exercise tolerance, as measured by time to onset of angina and time to 1 mm ST-segment depression on an ECG.[6] Both drugs effectively reduce the frequency of anginal attacks and the need for sublingual nitroglycerin.[6]

  • Differential Effect on Resting Heart Rate: Nadolol leads to a significantly greater reduction in resting heart rate compared to this compound.[6] This is attributed to this compound's intrinsic sympathomimetic activity, which results in less pronounced bradycardia at rest while still effectively controlling exercise-induced tachycardia.[6]

Comparative Data: Stable Angina Pectoris
ParameterThis compoundNadololp-valueReference
Reduction in Resting Heart Rate (bpm)3.118.7<0.05[6]
Change in Time to Onset of AnginaNo significant differenceNo significant differenceNS[6]
Change in Total Exercise DurationNo significant differenceNo significant differenceNS[6]
Reduction in Anginal Attack FrequencySimilar reductionSimilar reductionNS[6]
Hypertension

Clinical studies have established the antihypertensive efficacy of this compound.[7][8] When compared to pindolol, another non-selective beta-blocker with ISA, this compound was found to have a significantly higher number of patients achieving a satisfactory reduction in blood pressure.[9]

Mechanism of Action and the Role of Intrinsic Sympathomimetic Activity (ISA)

Non-selective beta-blockers exert their effects by competitively inhibiting the binding of catecholamines (epinephrine and norepinephrine) to both β1 and β2-adrenergic receptors.

  • β1-receptor blockade in the heart leads to decreased heart rate, reduced myocardial contractility, and slowed atrioventricular conduction. In the kidneys, it reduces renin secretion.

  • β2-receptor blockade can lead to bronchoconstriction and vasoconstriction.

This compound's unique feature is its intrinsic sympathomimetic activity (ISA) . This means that while it blocks the effects of high levels of catecholamines, it also has a partial agonist effect on the beta-adrenergic receptors. This low-level stimulation is thought to be responsible for its distinct clinical profile, particularly the reduced incidence of resting bradycardia and potentially a more favorable side-effect profile compared to non-selective beta-blockers without ISA.[6]

G cluster_pathway Signaling Pathway of Non-Selective Beta-Blockers cluster_this compound This compound (with ISA) cluster_nonisa Non-Selective Beta-Blocker (without ISA) cluster_effects Physiological Effects catecholamines Catecholamines (Epinephrine, Norepinephrine) beta_receptors β1 and β2 Adrenergic Receptors catecholamines->beta_receptors Activates partial_agonism Partial Agonist Effect (Low-level stimulation) beta_receptors->partial_agonism heart_rate Heart Rate beta_receptors->heart_rate contractility Myocardial Contractility beta_receptors->contractility bronchoconstriction Bronchoconstriction beta_receptors->bronchoconstriction This compound This compound This compound->beta_receptors Blocks & Partially Activates non_isa_blocker e.g., Timolol, Propranolol, Nadolol non_isa_blocker->beta_receptors Blocks

Mechanism of action of this compound vs. beta-blockers without ISA.

Summary and Conclusion

The available evidence indicates that this compound is a potent non-selective beta-blocker with a therapeutic efficacy comparable to other drugs in its class for the management of glaucoma, ocular hypertension, and stable angina. Its distinguishing feature, intrinsic sympathomimetic activity, appears to confer a more favorable side-effect profile, particularly with regard to ocular comfort and resting heart rate. For researchers and drug development professionals, this compound serves as an important example of how modifying the interaction with the target receptor—in this case, through partial agonism—can refine the clinical utility of a therapeutic class. Further head-to-head trials, especially in systemic indications, would be beneficial to fully elucidate its comparative advantages.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carteolol
Reactant of Route 2
Reactant of Route 2
Carteolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.